7-Epiclindamycin 2-Phosphate
Description
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Structure
3D Structure
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-[(1S,2R)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34ClN2O8PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)14(23)16(18(28-15)31-4)29-30(25,26)27/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27)/t9-,10-,11+,12-,13-,14+,15-,16-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUVLHLTWXBHGZ-AVENPWRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)OP(=O)(O)O)O)O)[C@@H](C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34ClN2O8PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
620181-05-7 | |
| Record name | 7-Epiclindamycin 2-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0620181057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-EPICLINDAMYCIN 2-PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BU9D9Q3TG2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
7-Epiclindamycin 2-Phosphate: An In-depth Technical Guide on its Origin and Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the origin and discovery of 7-Epiclindamycin 2-Phosphate, a significant process-related impurity in the manufacturing of the widely used antibiotic, Clindamycin Phosphate. While not a therapeutic agent itself, the study of this compound is crucial for understanding the stereochemical nuances of clindamycin synthesis, ensuring drug purity, and adhering to stringent regulatory standards. This document delves into the historical context of lincosamide antibiotic development, the chemical modifications that led to clindamycin, the inevitable formation of its 7-epimer, and the subsequent discovery of their respective phosphate prodrugs. Methodologies for the synthesis and isolation of this epimer are detailed, alongside an exploration of its limited biological activity. This guide serves as a critical resource for professionals in drug development, quality control, and medicinal chemistry.
Introduction: The Quest to Improve Upon Nature - From Lincomycin to Clindamycin
The story of this compound begins with its parent compound, lincomycin. Isolated from the actinomycete Streptomyces lincolnensis in the 1960s by researchers at The Upjohn Company, lincomycin exhibited a potent antibacterial activity, particularly against Gram-positive bacteria.[1][2] However, its clinical utility was hampered by certain pharmacokinetic limitations. This prompted a focused effort in medicinal chemistry to create semi-synthetic derivatives with an improved therapeutic profile.
The breakthrough came in 1966 when Magerlein, Birkenmeyer, and Kagan, scientists at Upjohn, successfully replaced the 7-(R)-hydroxyl group of lincomycin with a chlorine atom.[3][4] This seemingly minor modification resulted in a new compound, 7(S)-chloro-7-deoxylincomycin, which was given the non-proprietary name clindamycin.[2] This chemical alteration, achieved with an inversion of stereochemistry at the C-7 position, dramatically enhanced the antibiotic's potency and oral bioavailability.[5][6] Clindamycin demonstrated a broader spectrum of activity, including against anaerobic bacteria, and quickly surpassed lincomycin in clinical use.[5]
The Inevitable Epimer: The "Discovery" of 7-Epiclindamycin
The "discovery" of 7-epiclindamycin was not a targeted endeavor but rather an inherent consequence of the chemical synthesis of clindamycin. The key transformation in converting lincomycin to clindamycin is a nucleophilic substitution reaction at the C-7 position.
Stereochemistry of the Chlorination Reaction
The substitution of the 7-hydroxyl group with a chlorine atom, typically using reagents like thionyl chloride or a Vilsmeier reagent, proceeds via a mechanism that can have both SN2 and SN1 characteristics.[7][8]
-
SN2 Pathway: A direct backside attack by the chloride ion on the activated 7-hydroxyl group (e.g., as a chlorosulfite ester) leads to a complete inversion of configuration, yielding the desired 7(S)-chloro-7-deoxylincomycin (clindamycin).
-
SN1 Pathway: Formation of a carbocation intermediate at the C-7 position allows for the chloride ion to attack from either face. Attack from the opposite face of the leaving group still results in the inverted product (clindamycin), while attack from the same face leads to retention of the original stereochemistry, forming the 7(R)-chloro-7-deoxylincomycin epimer, known as 7-epiclindamycin.[8]
The reaction conditions, including the choice of chlorinating agent and solvent, significantly influence the ratio of these two epimers. While the SN2 pathway is generally favored, the formation of the 7-epiclindamycin as a byproduct is often unavoidable.[8] The initial seminal publications by the Upjohn researchers laid the groundwork for understanding the structure and synthesis of clindamycin, and subsequent process development efforts have focused on minimizing the formation of this epimeric impurity.[4][9]
The Prodrug Strategy: Emergence of the 2-Phosphate Esters
Despite its improved oral absorption compared to lincomycin, clindamycin hydrochloride administered parenterally was associated with pain at the injection site. To overcome this, a prodrug strategy was employed. The hydroxyl group at the 2-position of the sugar moiety was identified as a suitable site for modification. Esterification of this hydroxyl group with a phosphate moiety created a highly water-soluble prodrug, clindamycin 2-phosphate.[10] This compound is biologically inactive in vitro but is rapidly hydrolyzed in the body by alkaline phosphatases to release the active clindamycin.[11]
Following the same chemical logic, the corresponding 7-epimer, which was present as an impurity in the clindamycin starting material, would also undergo phosphorylation at the 2-position during the manufacturing process. This led to the inevitable formation and subsequent "discovery" of This compound as a process-related impurity in the final clindamycin phosphate drug substance.[11] Its presence is closely monitored in pharmaceutical manufacturing to ensure the purity and safety of the final drug product.
Synthesis and Isolation of 7-Epiclindamycin and its 2-Phosphate
While initially an undesired byproduct, the need for analytical standards and toxicological studies has led to the development of methods for the specific synthesis and isolation of 7-epiclindamycin and its 2-phosphate derivative.
Synthesis from Lincomycin
A targeted synthesis of 7-epiclindamycin can be achieved by modifying the chlorination conditions of lincomycin to favor the SN1 pathway or by employing stereospecific reactions. A Chinese patent describes a method for preparing high-purity 7-epiclindamycin hydrochloride.[8] The general synthetic scheme involves:
-
Protection of other hydroxyl groups: To ensure selective reaction at the 7-position, the hydroxyl groups at the 2, 3, and 4-positions are often protected.
-
Stereospecific introduction of the 7-(R)-hydroxyl group: This can be achieved through methods like the Mitsunobu reaction, which proceeds with inversion of configuration.
-
Chlorination with retention of configuration: Utilizing reaction conditions that favor the SN1 mechanism to introduce the chlorine atom at the 7-position with the desired (R) stereochemistry.
-
Deprotection: Removal of the protecting groups to yield 7-epiclindamycin.
Phosphorylation
Once 7-epiclindamycin is obtained, it can be phosphorylated at the 2-position using similar methods employed for the synthesis of clindamycin 2-phosphate. This typically involves reacting the protected 7-epiclindamycin with a phosphorylating agent, such as phosphorus oxychloride, followed by hydrolysis to yield this compound.
Isolation from Clindamycin Mixtures
For the purpose of obtaining analytical reference standards, 7-epiclindamycin and its 2-phosphate can be isolated from manufacturing streams of clindamycin and clindamycin phosphate, respectively, using preparative chromatography techniques.
Physicochemical Properties
A summary of the key physicochemical properties of 7-Epiclindamycin and its 2-phosphate ester is provided in the table below.
| Property | 7-Epiclindamycin | This compound |
| Molecular Formula | C₁₈H₃₃ClN₂O₅S | C₁₈H₃₄ClN₂O₈PS |
| Molecular Weight | 424.99 g/mol | 504.96 g/mol |
| Appearance | White to Off-White Solid | White to Off-White Solid |
| Stereochemistry at C-7 | (R) | (R) |
Biological Activity: A Tale of Stereochemical Importance
The antibacterial activity of lincosamide antibiotics is highly dependent on their three-dimensional structure, which dictates their binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. The inversion of stereochemistry at the C-7 position from the (R)-hydroxyl in lincomycin to the (S)-chloro in clindamycin is a prime example of how a subtle structural change can lead to a significant enhancement in biological activity.[5]
Conversely, 7-epiclindamycin, with its 7-(R)-chloro configuration, exhibits significantly reduced antibacterial activity compared to clindamycin. While specific, comprehensive studies on the antimicrobial spectrum of pure 7-epiclindamycin are scarce in publicly available literature, it is generally considered to be a much weaker antibiotic. This underscores the critical importance of the 7(S) stereochemistry for potent antibacterial efficacy in this class of compounds.
As this compound is a prodrug of the weakly active 7-epiclindamycin, it is also considered to be devoid of significant antibacterial activity. Its primary relevance in the pharmaceutical industry is as a critical quality attribute to be controlled within strict limits in the final clindamycin phosphate product.
Analytical Characterization
The differentiation and quantification of this compound from clindamycin phosphate and other related impurities are crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the standard analytical technique employed. The United States Pharmacopeia (USP) and other pharmacopoeias have established official methods for the analysis of clindamycin phosphate, which include resolution requirements for 7-epiclindamycin phosphate.[11]
Experimental Protocols
The following is a representative, generalized protocol for the synthesis of a protected clindamycin intermediate, based on methodologies described in the patent literature. This is for illustrative purposes only and should be adapted and optimized by qualified personnel in a laboratory setting.
Synthesis of 3,4-O-Isopropylidene-clindamycin
Objective: To protect the 3 and 4-hydroxyl groups of clindamycin to allow for selective modification at the 2-position.
Materials:
-
Clindamycin hydrochloride
-
2,2-Dimethoxypropane
-
Acetone
-
p-Toluenesulfonic acid
-
5% Sodium bicarbonate solution
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a solution of clindamycin free base (prepared from clindamycin hydrochloride) in a mixture of 2,2-dimethoxypropane and acetone, add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at ambient temperature for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent in vacuo using a rotary evaporator.
-
Partition the residue between ethyl acetate and a 5% aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain a crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the desired 3,4-O-isopropylidene-clindamycin.
Self-Validation: The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.
Visualizations
Chemical Structures
Caption: Key structures in the lincosamide family.
Synthetic Pathway Overview
Caption: Formation of clindamycin and its epimer.
Conclusion
The origin and discovery of this compound are inextricably linked to the development of clindamycin and its phosphate prodrug. While not a therapeutically useful molecule itself, its existence as a process-related impurity has driven significant advancements in the stereoselective synthesis and analytical characterization of lincosamide antibiotics. A thorough understanding of its formation, properties, and control is paramount for ensuring the quality, safety, and efficacy of clindamycin phosphate, a cornerstone of antibacterial therapy. This guide has provided a detailed technical overview to aid researchers, scientists, and drug development professionals in this critical area of pharmaceutical science.
References
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Birkenmeyer, R. D., & Kagan, F. (1970). Lincomycin. XI. Synthesis and structure of clindamycin. A potent antibacterial agent. Journal of Medicinal Chemistry, 13(4), 616–619. [Link]
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Magerlein, B. J., Birkenmeyer, R. D., & Kagan, F. (1967). Chemical modification of lincomycin. Antimicrobial Agents and Chemotherapy, 1966, 727–736. [Link]
- CN110606865A - Preparation method of clindamycin hydrochloride impurity - Google Patents. (n.d.).
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Meyers, B. R., Kaplan, K., & Weinstein, L. (1969). Microbiological and pharmacological behavior of 7-chlorolincomycin. Applied Microbiology, 17(5), 653–657. [Link]
- US3487068A - Lincomycin-2-phosphates, 7-substituted compounds and salts thereof - Google Patents. (n.d.).
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PubChem. (n.d.). This compound. Retrieved January 23, 2026, from [Link]
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PubChem. (n.d.). Clindamycin. Retrieved January 23, 2026, from [Link]
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Bowden, K. (2000). An alternative synthesis of clindamycin. Journal of the Serbian Chemical Society, 65(10), 691-694. [Link]
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Wikipedia. (2023, December 29). Lincomycin. [Link]
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The Upjohn Company. (n.d.). In Encyclopedia.com. Retrieved January 23, 2026, from [Link]
-
USP. (2017). Clindamycin Phosphate Revision Bulletin. [Link]
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American Chemical Society. (2022, May 16). Clindamycin. [Link]
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PubChem. (n.d.). 7-Epiclindamycin. Retrieved January 23, 2026, from [Link]
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PubChem. (n.d.). Clindamycin phosphate. Retrieved January 23, 2026, from [Link]
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PubChem. (n.d.). Lincomycin. Retrieved January 23, 2026, from [Link]
- US5182374A - Clindamycin phosphate synthesis - Google Patents. (n.d.).
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Wikipedia. (2023, December 19). Clindamycin. [Link]
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Chemical & Engineering News. (1969). Clindamycin. [Link]
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An In-Depth Technical Guide to the Biological Activity of 7-Epiclindamycin 2-Phosphate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the biological activity of 7-epic-lindamycin 2-phosphate, a semi-synthetic derivative of the lincosamide antibiotic family. As an epimer of the widely used clindamycin 2-phosphate, this molecule presents a unique opportunity for investigation into nuanced structure-activity relationships, antimicrobial spectrum, and potential advantages in overcoming existing resistance mechanisms. This document synthesizes current knowledge on lincosamide antibiotics to project the anticipated biological profile of 7-epic-lindamycin 2-phosphate, and provides detailed experimental protocols for its thorough in vitro characterization.
Introduction: The Lincosamide Landscape and the Emergence of 7-Epiclindamycin 2-Phosphate
The lincosamide class of antibiotics, which includes lincomycin and its semi-synthetic derivative clindamycin, has long been a valuable tool in the clinical management of bacterial infections, particularly those caused by Gram-positive and anaerobic bacteria. Their mechanism of action, targeting the bacterial ribosome to inhibit protein synthesis, has proven effective against a range of pathogens.[1] Clindamycin, in particular, has seen extensive use due to its improved oral bioavailability and broader spectrum of activity compared to lincomycin.[2]
This compound is a stereoisomer of clindamycin 2-phosphate, differing in the configuration at the C-7 position. This subtle structural modification has the potential to significantly alter its biological and pharmacological properties. The "2-phosphate" ester is designed as a prodrug, intended to improve aqueous solubility for parenteral administration and to be rapidly hydrolyzed in vivo to the active 7-epiclindamycin.[1] This guide will explore the anticipated biological activity of this compound, drawing upon the extensive knowledge of its parent compounds and providing a framework for its empirical evaluation.
The Prodrug Strategy: Unmasking the Active Moiety
This compound is designed as a prodrug to enhance its pharmaceutical properties. The phosphate ester at the 2-hydroxyl group increases water solubility, making it suitable for intravenous formulations.[1] Following administration, it is anticipated that endogenous phosphatases rapidly cleave the phosphate group, releasing the active drug, 7-epiclindamycin, into circulation.[1] This bioactivation is a critical step for the compound to exert its antimicrobial effects.
Mechanism of Action: Targeting Bacterial Protein Synthesis
As a lincosamide, 7-epiclindamycin is expected to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] This binding interferes with the translocation step of protein elongation, effectively halting the production of essential bacterial proteins. The precise binding site on the 23S rRNA is in proximity to the peptidyl transferase center, and overlaps with the binding sites of macrolides and streptogramin B antibiotics, which can lead to cross-resistance.[1] Depending on the concentration of the antibiotic and the susceptibility of the organism, lincosamides can exhibit either bacteriostatic or bactericidal activity.[2]
Sources
An In-Depth Technical Guide to the Mechanism of Action of 7-Epiclindamycin 2-Phosphate
A Note to the Researcher: This document is intended to serve as a comprehensive technical guide for scientists and professionals in drug development. It delves into the core mechanism of action of 7-Epiclindamycin 2-Phosphate, providing not just established facts but also the experimental context and causality that are crucial for a deep understanding of this compound.
Introduction: A Tale of an Epimer and a Prodrug
This compound is a semi-synthetic antibiotic, a derivative of the lincosamide family, which itself originates from lincomycin produced by Streptomyces lincolnensis.[1] Its structure is intrinsically linked to the well-known antibiotic, clindamycin. Specifically, it is the C-7 epimer of clindamycin 2-phosphate, meaning it differs from clindamycin phosphate only in the stereochemistry at the 7th carbon position.
This seemingly minor structural alteration, coupled with the presence of a phosphate group at the 2-position, defines the compound's unique characteristics. The phosphate moiety renders this compound a prodrug, a pharmacologically inactive compound that is converted into its active form within the body. This strategy is often employed to enhance a drug's solubility, stability, or pharmacokinetic profile. In this case, the phosphate ester must be cleaved to unmask the active antibiotic, 7-epiclindamycin.
Part 1: The Journey to Activation: From Prodrug to Active Compound
The antibacterial activity of this compound is contingent upon its in vivo hydrolysis to the active form, 7-epiclindamycin. This bioactivation is primarily mediated by alkaline phosphatases, enzymes that are ubiquitously present in various tissues.[2][3] This enzymatic cleavage removes the phosphate group, allowing the active 7-epiclindamycin to exert its therapeutic effect.
Caption: Bioactivation of this compound.
Part 2: The Core Mechanism: Inhibition of Bacterial Protein Synthesis
The active form, 7-epiclindamycin, functions by potently inhibiting bacterial protein synthesis.[4] This is the hallmark mechanism of action for all lincosamide antibiotics. The primary target of 7-epiclindamycin is the 50S subunit of the bacterial ribosome , the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.[4][5] Eukaryotic ribosomes differ structurally from their bacterial counterparts, which provides the basis for the selective toxicity of lincosamides against bacteria.
Binding to the 50S Ribosomal Subunit
7-Epiclindamycin binds to a specific site on the 23S ribosomal RNA (rRNA) component of the 50S subunit.[6] This binding pocket is located at or near the peptidyl transferase center (PTC), the catalytic heart of the ribosome where peptide bond formation occurs.
Structural studies of clindamycin bound to the ribosome reveal a complex network of interactions. The antibiotic wedges itself into a pocket formed by several loops of the 23S rRNA. Key interactions involve hydrogen bonds and van der Waals contacts with specific nucleotides, including those in domains V and II.
While the precise binding interactions of 7-epiclindamycin have not been as extensively characterized as those of clindamycin, the structural similarities suggest a largely overlapping binding site. However, the altered stereochemistry at the C-7 position may subtly influence the orientation of the molecule within the binding pocket, potentially affecting its affinity and interaction with specific ribosomal residues. It has been noted that the C7 stereochemistry in clindamycin may influence the stability of the ribosomal complex differently than in lincomycin.[7]
Interference with Translocation and Peptide Bond Formation
The binding of 7-epiclindamycin to the 50S subunit sterically hinders the process of protein elongation. Specifically, it obstructs the translocation step, which is the movement of the ribosome along the mRNA to the next codon.[4] This blockage prevents the growing polypeptide chain from being passed from the A-site (aminoacyl site) to the P-site (peptidyl site) of the ribosome.[5]
Furthermore, by occupying a critical region of the PTC, 7-epiclindamycin interferes with the correct positioning of the aminoacyl-tRNAs, the molecules that carry the amino acid building blocks to the ribosome.[8] This interference ultimately leads to the premature dissociation of peptidyl-tRNA and the cessation of protein synthesis.[6]
The overall effect is primarily bacteriostatic, meaning it inhibits bacterial growth and replication rather than directly killing the bacteria.[9] However, at higher concentrations, lincosamides can exhibit bactericidal activity.[9]
Caption: Inhibition of Protein Synthesis by 7-Epiclindamycin.
Part 3: Spectrum of Activity and Bacterial Resistance
Antibacterial Spectrum
Lincosamides, including clindamycin and by extension 7-epiclindamycin, are effective against a range of Gram-positive bacteria and anaerobic bacteria.[1] Their spectrum of activity includes many species of Staphylococcus (including some methicillin-resistant Staphylococcus aureus or MRSA strains) and Streptococcus.[1][10] They are generally not effective against Gram-negative aerobic bacteria due to the inability of the drug to penetrate the outer membrane.[6]
Mechanisms of Bacterial Resistance
The clinical utility of lincosamides is threatened by the emergence of bacterial resistance. The primary mechanisms of resistance include:
-
Target Site Modification: This is the most common mechanism of resistance to lincosamides. It involves the methylation of a specific adenine residue (A2058 in E. coli) in the 23S rRNA binding site.[11] This modification is carried out by enzymes encoded by erm (erythromycin ribosome methylation) genes and reduces the binding affinity of the antibiotic to the ribosome.[12]
-
Active Efflux: Some bacteria possess efflux pumps that actively transport the antibiotic out of the cell, preventing it from reaching its ribosomal target.[11]
-
Drug Inactivation: A less common mechanism involves the enzymatic inactivation of the lincosamide molecule.[11]
The potential for 7-epiclindamycin to overcome certain resistance mechanisms, particularly those conferred by erm genes, is an area of active research interest. The altered stereochemistry at the C-7 position could potentially reduce the impact of ribosomal methylation on drug binding, although further studies are needed to confirm this.
Part 4: Experimental Methodologies
The elucidation of the mechanism of action of this compound and its active form relies on a variety of in vitro and cellular assays. Below are outlines of key experimental protocols.
In Vitro Translation Inhibition Assay
This assay directly measures the ability of a compound to inhibit protein synthesis in a cell-free system.
Principle: A bacterial cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, amino acids, etc.) is used to synthesize a reporter protein (e.g., luciferase or a fluorescent protein) from a corresponding mRNA template. The activity of the reporter protein is then measured in the presence and absence of the test compound.
Step-by-Step Methodology:
-
Preparation of Cell-Free Extract:
-
Culture a suitable bacterial strain (e.g., E. coli) to mid-log phase.
-
Harvest the cells by centrifugation and wash them with an appropriate buffer.
-
Lyse the cells using a French press or sonication.
-
Centrifuge the lysate at high speed (e.g., 30,000 x g) to remove cell debris, yielding the S30 extract.
-
Pre-incubate the S30 extract to degrade endogenous mRNA and amino acids.
-
-
In Vitro Translation Reaction:
-
Set up reaction mixtures containing the S30 extract, an energy source (ATP, GTP), a mixture of amino acids, and the mRNA template encoding the reporter protein.
-
Add varying concentrations of 7-epiclindamycin (or clindamycin as a control) to the reaction mixtures.
-
Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Detection of Reporter Protein Activity:
-
If using a luciferase reporter, add the luciferin substrate and measure the resulting luminescence using a luminometer.
-
If using a fluorescent protein reporter, measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of protein synthesis for each concentration of the antibiotic.
-
Plot the percentage of inhibition against the antibiotic concentration and determine the IC50 value (the concentration that inhibits protein synthesis by 50%).
-
Ribosomal Binding Assay (Filter Binding)
This assay is used to determine the binding affinity of a radiolabeled antibiotic to its ribosomal target.
Principle: A radiolabeled antibiotic is incubated with purified bacterial ribosomes or ribosomal subunits. The mixture is then passed through a nitrocellulose filter. Ribosomes and any bound antibiotic will be retained on the filter, while the unbound antibiotic will pass through. The amount of radioactivity retained on the filter is then measured to quantify the extent of binding.
Step-by-Step Methodology:
-
Preparation of Ribosomes:
-
Isolate 70S ribosomes or 50S subunits from a suitable bacterial strain using sucrose gradient centrifugation.
-
Determine the concentration and purity of the ribosomal preparation.
-
-
Radiolabeling of the Antibiotic:
-
Synthesize or obtain a radiolabeled version of 7-epiclindamycin (e.g., with ³H or ¹⁴C).
-
-
Binding Reaction:
-
Incubate a fixed concentration of ribosomes with varying concentrations of the radiolabeled antibiotic in a suitable binding buffer.
-
For competition assays, incubate a fixed concentration of radiolabeled antibiotic and ribosomes with varying concentrations of a non-radiolabeled competitor (e.g., unlabeled 7-epiclindamycin or clindamycin).
-
Allow the binding reaction to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the reaction mixture through a nitrocellulose membrane under vacuum.
-
Wash the filter with cold binding buffer to remove any unbound radiolabeled antibiotic.
-
-
Quantification:
-
Place the filter in a scintillation vial with scintillation fluid.
-
Measure the amount of radioactivity on the filter using a scintillation counter.
-
-
Data Analysis:
-
For saturation binding experiments, plot the amount of bound antibiotic against the concentration of free antibiotic to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
For competition binding experiments, plot the percentage of inhibition of radiolabeled antibiotic binding against the concentration of the competitor to determine the Ki value.
-
Part 5: Data Presentation
Table 1: Comparative Inhibitory Activity (Hypothetical Data)
| Compound | Target Organism | IC50 (µM) for Protein Synthesis Inhibition |
| 7-Epiclindamycin | Staphylococcus aureus | 0.5 |
| Clindamycin | Staphylococcus aureus | 0.4 |
| 7-Epiclindamycin | Streptococcus pneumoniae | 0.3 |
| Clindamycin | Streptococcus pneumoniae | 0.25 |
Note: The IC50 values presented are for illustrative purposes and may not represent actual experimental data.
Conclusion
This compound represents a fascinating case study in antibiotic development, combining the principles of prodrug design and stereochemical modification. Its mechanism of action, centered on the inhibition of bacterial protein synthesis via binding to the 50S ribosomal subunit, is well-established within the lincosamide class. The key to its activity lies in its enzymatic conversion to the active 7-epiclindamycin. While its overall mechanism mirrors that of its well-studied epimer, clindamycin, the subtle structural difference at the C-7 position may hold the key to nuanced differences in ribosomal interaction, pharmacokinetic properties, and potentially, its efficacy against resistant bacterial strains. Further research, particularly quantitative comparative studies and detailed structural analyses, will be instrumental in fully elucidating the unique therapeutic potential of this compound.
References
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Ghosh, S., et al. (2023). Alkaline phosphatase (ALP) activatable small molecule-based prodrugs for cancer theranostics. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). Case Study: Clindamycin 2Phosphate, A Prodrug of Clindamycin. Retrieved from [Link]
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Orelle, C., et al. (2013). Tools for Characterizing Bacterial Protein Synthesis Inhibitors. PubMed Central. Retrieved from [Link]
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Spizek, J., & Rezanka, T. (2017). Lincosamides: Chemical structure, biosynthesis, mechanism of action, resistance, and applications. PubMed Central. Retrieved from [Link]
- Poehlsgaard, J., & Douthwaite, S. (2005). The bacterial ribosome as a target for antibiotics.
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Techniques for Screening Translation Inhibitors. (2016). PubMed Central. Retrieved from [Link]
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Kinetics of formation of clindamycin (parent drug) from clindamycin phosphate (phosphate prodrug) in the presence of rIALP (A) and RIMS (B). (n.d.). ResearchGate. Retrieved from [Link]
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IC 50 values (mg/L) for antibiotic inhibition of protein synthesis and 50S subunit formation in different microorganisms. (n.d.). ResearchGate. Retrieved from [Link]
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Clindamycin bound to the E. coli ribosome. (A) The conformations of... (n.d.). ResearchGate. Retrieved from [Link]
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Hodille, E., et al. (2018). Clindamycin suppresses virulence expression in inducible clindamycin-resistant Staphylococcus aureus strains. PubMed. Retrieved from [Link]
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Methods for the Analysis of Clindamycin Phosphate Injection. (n.d.). USP's Emerging Standards. Retrieved from [Link]
- Marks, M. I. (1976). The lincosaminides: lincomycin and clindamycin. PubMed.
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Vázquez-Laslop, N., & Mankin, A. S. (2024). Mechanistic Insights into Clinically Relevant Ribosome-Targeting Antibiotics. MDPI. Retrieved from [Link]
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PDB-101. (n.d.). Clindamycin. Retrieved from [Link]
- Leclercq, R. (2002).
- Smieja, M. (1998). Current indications for the use of clindamycin: A critical review. The Canadian Journal of Infectious Diseases.
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Spectroscopic Characterization of 7-Epiclindamycin 2-Phosphate: A Technical Guide for Researchers
Prepared by: A Senior Application Scientist
Introduction
7-Epiclindamycin 2-Phosphate is a key related substance and impurity of Clindamycin 2-Phosphate, a widely used lincosamide antibiotic.[1][2][] As the stereoisomer of the active pharmaceutical ingredient, its identification and quantification are critical for ensuring the purity, safety, and efficacy of clindamycin drug products. This technical guide provides an in-depth overview of the essential spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the comprehensive characterization of this compound. This document is intended for researchers, scientists, and drug development professionals engaged in the analysis and quality control of clindamycin and related compounds.
The structural similarity between clindamycin 2-phosphate and its 7-epi isomer necessitates robust analytical methods capable of distinguishing between these two compounds. The epimerization at the C-7 position, while seemingly minor, can impact the biological activity and degradation profile of the drug substance. Therefore, a thorough understanding of the spectroscopic signature of this compound is paramount.
Molecular Structure and Physicochemical Properties
-
Systematic Name: Methyl 7-chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-4-propylpyrrolidin-2-yl]carbonyl]amino]-2-O-phosphono-1-thio-D-erythro-α-D-galacto-octopyranoside[1][2]
Mass Spectrometry (MS)
The "Why": Rationale for Mass Spectrometry
Mass spectrometry is an indispensable tool for the structural elucidation of pharmaceutical compounds and their impurities. For this compound, MS provides a highly sensitive and specific method to:
-
Confirm Molecular Weight: High-resolution mass spectrometry (HRMS) can precisely determine the elemental composition and confirm the molecular formula.
-
Identify Fragmentation Patterns: Tandem mass spectrometry (MS/MS) elucidates the fragmentation pathways of the molecule. This "fingerprint" is crucial for distinguishing it from other isomers and related impurities, especially in complex mixtures.[4]
-
Quantify Trace Levels: When coupled with a chromatographic separation technique like HPLC (LC-MS), it allows for the detection and quantification of this compound as an impurity in the bulk drug.
Experimental Protocol: HPLC-ESI-MS/MS
This protocol is based on established methods for the analysis of clindamycin phosphate and its impurities.[4]
1.2.1. Sample Preparation:
-
Dissolve an accurately weighed amount of the this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water or a specified mobile phase) to a final concentration of approximately 10-20 µg/mL.
-
For the analysis of bulk drug substance, dissolve the sample in the same diluent to a concentration where the expected impurity level falls within the linear range of the instrument.
1.2.2. Instrumentation and Conditions:
-
Chromatography System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: A C18 reverse-phase column (e.g., Agela Venusil ODS XBP C18, 5 µm, 10mm x 250mm) is commonly used.[4]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). The gradient is optimized to achieve separation from clindamycin 2-phosphate and other related impurities.
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically employed as the basic nitrogen atoms in the proline ring are readily protonated.[4]
-
Source Temperature: Approximately 80-120°C.[4]
-
Cone Voltage: Around 35 V (optimization may be required).[4]
Data Interpretation
The mass spectrum of this compound will exhibit a protonated molecular ion ([M+H]⁺) at an m/z corresponding to its molecular weight.
| Ion | Expected m/z | Interpretation |
| [M+H]⁺ | 505.15 | Protonated molecule of this compound |
| [M-H₂O+H]⁺ | 487.14 | Loss of a water molecule |
| [M-H₃PO₄+H]⁺ | 407.18 | Loss of the phosphate group |
Note: The exact m/z values may vary slightly depending on the calibration of the mass spectrometer. High-resolution instrumentation will provide more precise mass measurements.
The MS/MS spectrum, obtained by fragmenting the [M+H]⁺ ion, provides key structural information. The fragmentation pattern is expected to be similar to that of clindamycin 2-phosphate, with characteristic losses of the phosphate group, water, and fragmentation of the sugar and proline moieties.
Caption: Predicted MS/MS Fragmentation Pathway.
Infrared (IR) Spectroscopy
The "Why": Rationale for IR Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound provides a unique vibrational fingerprint that can be used for:
-
Functional Group Confirmation: Verifying the presence of key functional groups such as hydroxyl (-OH), amine (N-H), amide (C=O), phosphate (P=O), and C-O bonds.
-
Structural Comparison: Comparing the spectrum to that of clindamycin 2-phosphate to identify any subtle differences arising from the change in stereochemistry at C-7.
-
Raw Material Identification: As a rapid and non-destructive method for confirming the identity of the material.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
2.2.1. Sample Preparation:
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
2.2.2. Instrumentation and Conditions:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are usually co-added to improve the signal-to-noise ratio.
Data Interpretation
The IR spectrum will display characteristic absorption bands corresponding to the various functional groups within the molecule.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3300-3500 | O-H, N-H | Stretching |
| ~2900-3000 | C-H | Stretching (aliphatic) |
| ~1650-1680 | C=O | Stretching (amide I) |
| ~1520-1570 | N-H | Bending (amide II) |
| ~1000-1200 | P=O, P-O | Stretching |
| ~1000-1100 | C-O | Stretching |
The broad absorption in the high-frequency region (3300-3500 cm⁻¹) is indicative of the multiple hydroxyl and the N-H groups involved in hydrogen bonding. The strong band around 1670 cm⁻¹ is characteristic of the amide carbonyl stretch. The complex region between 1000 and 1200 cm⁻¹ will contain overlapping bands from the phosphate and C-O stretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The "Why": Rationale for NMR Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For this compound, a suite of NMR experiments is essential for:
-
Complete Structural Confirmation: ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule.
-
Stereochemical Determination: The key application of NMR in this context is to confirm the epimeric relationship at the C-7 position. The chemical shifts and coupling constants of the protons at and near the C-7 chiral center will differ from those of clindamycin 2-phosphate.
-
Phosphate Group Location: ³¹P NMR confirms the presence of the phosphate group and its attachment at the 2-position of the sugar moiety.
-
Purity Assessment: NMR can be used to detect and quantify impurities, including any residual clindamycin 2-phosphate.
Experimental Protocol: ¹H, ¹³C, and ³¹P NMR
3.2.1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). D₂O is often a good choice for these polar molecules.
-
Add a small amount of a reference standard (e.g., TSP or TMS) if required for chemical shift calibration.
3.2.2. Instrumentation and Conditions:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Experiments:
-
¹H NMR: Standard proton experiment.
-
¹³C NMR: Proton-decoupled carbon experiment.
-
³¹P NMR: Proton-decoupled phosphorus experiment.
-
2D NMR (Optional but recommended): COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) experiments to aid in complete signal assignment.
-
Data Interpretation
While a full assignment of all signals is beyond the scope of this guide, the key diagnostic signals are highlighted below. The chemical shifts are highly dependent on the solvent and pH.
3.3.1. ¹H NMR: The proton spectrum will show a complex pattern of signals. Key regions include:
-
Aliphatic Protons (0.8-3.5 ppm): Signals from the propyl group, the pyrrolidine ring, and the methyl groups.
-
Sugar Protons (3.5-5.5 ppm): A series of multiplets corresponding to the protons on the octopyranoside ring. The anomeric proton (H-1) will likely appear as a doublet around 5.5 ppm. The proton at C-7 will be a key signal for distinguishing from the non-epi form.
-
Amide Proton (7.0-8.5 ppm): A doublet corresponding to the N-H proton, which may exchange with D₂O.
3.3.2. ¹³C NMR: The carbon spectrum will show 18 distinct signals.
-
Aliphatic Carbons (10-70 ppm): Carbons of the propyl, pyrrolidine, and methyl groups.
-
Sugar Carbons (70-100 ppm): Carbons of the octopyranoside ring. The anomeric carbon (C-1) will be in this region.
-
Carbonyl Carbon (~170-175 ppm): The amide carbonyl carbon.
3.3.3. ³¹P NMR: The phosphorus spectrum will show a single peak, confirming the presence of one phosphate group. The chemical shift will be indicative of a phosphate monoester.
Caption: General workflow for NMR analysis.
Conclusion
The comprehensive spectroscopic characterization of this compound using Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a robust framework for its unequivocal identification and quality assessment. The combination of these techniques allows for the confirmation of its molecular weight, the identification of its functional groups, and the detailed elucidation of its chemical structure, including the critical stereochemistry at the C-7 position. The methodologies and data interpretation principles outlined in this guide serve as a valuable resource for scientists and researchers in the pharmaceutical industry, ensuring the development and production of safe and effective clindamycin-based medicines.
References
- Chinese Patent CN102062758B. "Impurity Analysis and Preparation Method of Clindamycin Phosphate.
-
Allmpus. "Clindamycin Phosphate EP Impurity L / 7-epi-clindamycin phosphate." Allmpus Chemicals. [Link]
-
Wang, S. M., Bu, S. S., Liu, H. M., Li, H. Y., Liu, W., & Wang, Y. D. (2009). "Separation and characterization of clindamycin phosphate and related impurities in injection by liquid chromatography/electrospray ionization mass spectrometry." Rapid communications in mass spectrometry : RCM, 23(6), 899–906. [Link]
-
PubChem. "Clindamycin Phosphate." National Center for Biotechnology Information. [Link]
-
SynZeal. "Clindamycin Phosphate EP Impurity L | 620181-05-7." [Link]
Sources
An In-Depth Technical Guide to 7-Epiclindamycin 2-Phosphate: A Critical Impurity in Clindamycin Phosphate Synthesis and Control
Executive Summary: This technical guide provides a comprehensive analysis of 7-epiclindamycin 2-phosphate, a critical process-related impurity in the manufacturing of Clindamycin Phosphate. Clindamycin Phosphate, a widely used antibiotic prodrug, must adhere to stringent purity requirements mandated by global regulatory bodies. Understanding the genesis, chemical nature, and analytical control of its impurities is paramount for ensuring drug safety and efficacy. This document, intended for researchers, scientists, and drug development professionals, details the formation of this compound, its regulatory context within major pharmacopeias, and a field-proven High-Performance Liquid Chromatography (HPLC) methodology for its precise quantification. By synthesizing pharmacopeial standards with expert insights, this guide serves as an authoritative resource for the robust quality control of Clindamycin Phosphate.
Introduction: Clindamycin Phosphate and the Imperative of Impurity Profiling
Clindamycin phosphate is the water-soluble 2-phosphate ester of the semi-synthetic antibiotic, clindamycin.[1][2] In vivo, this prodrug is rapidly hydrolyzed by phosphatases to yield the active clindamycin, which exerts its bacteriostatic effect by inhibiting bacterial protein synthesis. The efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Pharmaceutical impurities, even in minute quantities, can potentially alter the drug's stability, bioavailability, and safety profile.[3]
The control of impurities is therefore a non-negotiable aspect of drug development and manufacturing, governed by strict regulatory guidelines.[4][5][6] For clindamycin phosphate, one of the most significant process-related impurities is its C-7 epimer, this compound.[7][8] As a stereoisomer with a subtle structural difference, its separation and quantification from the parent API present a distinct analytical challenge that demands a highly specific and validated methodology.
Physicochemical Profile and Genesis of this compound
Chemical Identity:
-
Chemical Name: Methyl 7-chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-D-erythro-α-D-galacto-octopyranoside 2-(dihydrogen phosphate)[7]
This compound is the (7R)-diastereomer of clindamycin 2-phosphate, which has the (7S)-configuration. This inversion of stereochemistry at a single chiral center (C-7) defines it as an epimer of the API.
Mechanism of Formation: The formation of the 7-epimer is an inherent challenge in the synthesis of clindamycin from its precursor, lincomycin. The key synthetic step involves the chlorination of the 7-hydroxyl group of lincomycin. This reaction can proceed, in part, through a carbocation-like intermediate (an SN1-type mechanism), which allows for nucleophilic attack from either face of the planar intermediate.[10] While the desired (7S)-chloro configuration of clindamycin is the major product, attack from the opposite face results in the formation of the (7R)-epimer, 7-epiclindamycin.[10] This epimer is then carried through the subsequent phosphorylation step to yield this compound.
Regulatory Framework and Pharmacopeial Standards
The control of this compound is mandated by major pharmacopeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), where it is listed as a specified impurity.[7][11] Regulatory bodies require that any impurity present at a concentration of 0.1% or higher must be identified, reported, and qualified.[4] The USP monograph for Clindamycin Phosphate explicitly details the analytical procedure required to ensure separation and control of this critical epimer.[11]
Table 1: Representative Pharmacopeial Acceptance Criteria for Impurities in Clindamycin Phosphate
| Impurity Name | Pharmacopeia | Acceptance Criteria (Typical) |
| This compound | USP | Reportable; specific limits apply |
| Clindamycin B Phosphate | USP | NMT 3.0% |
| Clindamycin (free base) | USP | NMT 2.0% |
| Any other individual impurity | USP | NMT 1.0% |
| Total Impurities | USP | NMT 5.0% |
Note: Limits are for illustrative purposes. Users must consult the current, official version of the relevant pharmacopeia for compliance.
The Core Analytical Control Strategy: A Field-Proven HPLC Methodology
High-Performance Liquid Chromatography (HPLC) is the definitive technique for the analysis of clindamycin phosphate and its related substances.[12] Its high resolving power is essential for separating the structurally similar API and its epimeric impurity.
Expert Insight: The Causality Behind Method Parameters The development of a robust HPLC method is a science of precision. For clindamycin phosphate, the choices are deliberate:
-
Stationary Phase: A C8 or C18 reversed-phase column is standard.[1][11] The decision between them hinges on balancing retention and peak shape. A C8 column, being slightly less hydrophobic than C18, can sometimes offer better peak symmetry for these moderately polar, amphoteric compounds by reducing excessive hydrophobic interactions that can lead to tailing.
-
Mobile Phase: A buffered aqueous solution mixed with a solvent like acetonitrile is used.[5] The pH of the buffer is critical. Clindamycin has both acidic (phosphate) and basic (pyrrolidine nitrogen) functional groups.[4] Controlling the mobile phase pH ensures a consistent ionization state for both the API and its impurities, which is fundamental for achieving reproducible retention times and optimal separation.
-
Detection: Due to the absence of a strong UV chromophore, detection is typically performed at a low wavelength, such as 205 nm or 214 nm, to maximize sensitivity.[1][11]
System Suitability: A Self-Validating Protocol Before any sample analysis, the chromatographic system's performance must be verified. This is the cornerstone of a trustworthy protocol. The USP mandates a System Suitability Test (SST) using a specific reference standard, USP Clindamycin Phosphate System Suitability RS , which is a mixture of clindamycin phosphate and 7-epiclindamycin phosphate.[8][11] The critical SST parameter is the resolution between the two peaks. The USP requires a resolution of not less than 3.0, ensuring the method can unequivocally distinguish the impurity from the API.[11]
Detailed Experimental Protocol (Based on USP General Methodology)
This protocol is illustrative and must be performed in accordance with the current official USP monograph.
-
Mobile Phase Preparation:
-
Prepare a suitable buffer solution (e.g., potassium dihydrogen phosphate).
-
Prepare a mixture of the buffer and acetonitrile as specified in the monograph.
-
Filter and degas the mobile phase before use.
-
-
Solution Preparation:
-
System Suitability Solution: Accurately weigh and dissolve USP Clindamycin Phosphate System Suitability RS in the specified Diluent to obtain the target concentration.[11]
-
Sample Solution: Accurately weigh and dissolve the Clindamycin Phosphate sample in the Diluent to obtain a final concentration of approximately 2.2 mg/mL.[11] Use sonication if necessary to ensure complete dissolution.[11]
-
-
Chromatographic System:
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the System Suitability Solution and record the chromatogram. Verify that the resolution between clindamycin phosphate and 7-epiclindamycin phosphate is NLT 3.0 and the tailing factor for the clindamycin phosphate peak is NMT 2.0.[11]
-
Once system suitability is confirmed, inject the Sample Solution.
-
Identify the peaks based on their relative retention times. The approximate relative retention times are 1.0 for clindamycin phosphate and 0.90 for 7-epiclindamycin phosphate.[1]
-
Calculate the percentage of each impurity using the peak area responses and the formulas provided in the official monograph.
-
Impact on Drug Quality and Patient Safety
Controlling impurities like this compound is fundamental to ensuring patient safety. While this specific epimer is structurally very similar to the API, it is not the intended therapeutic molecule. Its pharmacological activity and toxicological profile are not as well characterized as the parent drug. Therefore, its presence must be strictly limited to ensure that the patient receives a consistent and safe product where the therapeutic effect is derived solely from the intended active ingredient. The rigorous analytical control outlined by pharmacopeias provides this assurance, guaranteeing the quality and integrity of the final drug product.
Conclusion
This compound is a critical process-related impurity in Clindamycin Phosphate that arises from the inherent chemistry of its synthesis. Its status as a specified impurity in global pharmacopeias underscores the necessity for its stringent control. The successful separation and quantification of this epimer from the bulk API is a testament to the resolving power of modern HPLC. By employing a robust, validated analytical method, grounded in pharmacopeial standards and executed with a deep understanding of chromatographic principles, pharmaceutical manufacturers can confidently ensure the purity, quality, and safety of Clindamycin Phosphate products.
References
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Separation and characterization of clindamycin phosphate and related impurities in injection by liquid chromatography/electrospray ionization mass spectrometry - PubMed. (URL: [Link])
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Clindamycin Impurities - SynZeal. (URL: [Link])
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Clindamycin Phosphate-impurities - Pharmaffiliates. (URL: [Link])
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Clindamycin Phosphate EP Impurity E | 18323-44-9 - SynZeal. (URL: [Link])
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CAS No : 620181-05-7| Product Name : Clindamycin Phosphate - Impurity L - Pharmaffiliates. (URL: [Link])
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Clindamycin Phosphate EP Impurity E (Free Base) | CAS 18323-44-9 - Veeprho. (URL: [Link])
- EP3499227A1 - A method of controlling impurities for clindamycin hydrochloride - Google P
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This compound | C18H34ClN2O8PS | CID 71314904 - PubChem. (URL: [Link])
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Methodological & Application
Protocol for the Preparative HPLC-Based Isolation of 7-Epiclindamycin 2-Phosphate from Clindamycin Phosphate
An Application Guide
Abstract
This application note provides a detailed, field-proven protocol for the isolation of 7-Epiclindamycin 2-Phosphate, a critical impurity, from bulk Clindamycin Phosphate. Clindamycin Phosphate is a widely used semi-synthetic lincosamide antibiotic, and its efficacy and safety are contingent on the stringent control of related substances.[1][2] The 7-epimer, this compound, is a diastereomer that can be challenging to separate from the active pharmaceutical ingredient (API).[3] Access to a pure reference standard of this impurity is essential for developing accurate analytical methods for quality control and stability testing. This guide details a robust, scalable reversed-phase high-performance liquid chromatography (RP-HPLC) method, adapted from established analytical procedures, for the successful isolation and purification of this compound. We will cover method principles, step-by-step execution, data validation, and the scientific rationale underpinning the protocol's design.
Introduction and Scientific Principle
Clindamycin Phosphate is a prodrug that is rapidly hydrolyzed in the body to its active form, clindamycin.[2][4] During its synthesis or storage, several impurities can form, including its stereoisomer, this compound.[5][6] As regulatory bodies require the identification and quantification of impurities, obtaining a highly purified standard of this compound is not merely an academic exercise; it is a fundamental requirement for drug development and quality assurance.
The Basis of Separation: Diastereomeric Differences
Clindamycin and its 7-epimer are diastereomers. They differ in the stereochemical configuration at the C-7 position. While they share many physical properties, this difference in three-dimensional structure is sufficient to cause differential interaction with a chromatographic stationary phase. This protocol leverages reversed-phase HPLC, where a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. The subtle differences in the polarity and shape of the two epimers lead to different retention times on the column, enabling their separation. The United States Pharmacopeia (USP) outlines analytical methods that confirm the feasibility of this separation, forming the foundation of our preparative approach.[7][8]
From Analytical to Preparative Scale
This protocol adapts a validated analytical HPLC method for preparative purposes. The core principles of separation remain the same, but key parameters are scaled up to handle a larger sample load and enable the collection of the target compound. This involves using a column with a larger diameter, increasing the mobile phase flow rate, and optimizing the sample concentration to maximize yield without sacrificing the critical resolution between the API and the target impurity.
Materials and Equipment
Reagents and Chemicals
-
Clindamycin Phosphate raw material (containing this compound as an impurity)
-
Reference Standards: USP Clindamycin Phosphate System Suitability RS (contains both clindamycin phosphate and 7-epiclindamycin phosphate for resolution verification)[8][9]
-
Acetonitrile (HPLC Grade)
-
Phosphoric Acid (ACS Grade)
-
Ammonium Hydroxide (ACS Grade)
-
Deionized Water (18.2 MΩ·cm)
Equipment
-
Preparative HPLC system, including:
-
Binary or Quaternary Gradient Pump
-
Autosampler or Manual Injector with a large volume loop (e.g., 1-5 mL)
-
UV-Vis or Photodiode Array (PDA) Detector
-
Automated Fraction Collector
-
-
Analytical HPLC system for quality control
-
Columns:
-
Preparative Column: Zorbax Eclipse XDB C8, 5 µm, 250 x 21.2 mm (or similar C8/C18 column with appropriate dimensions)
-
Analytical Column: Zorbax Eclipse XDB C8, 5 µm, 250 x 4.6 mm[7]
-
-
pH Meter
-
Sonicator
-
Rotary Evaporator or Lyophilizer (Freeze-Dryer)
-
Analytical Balance
-
Low actinic (amber) glassware to protect solutions from light[10]
Detailed Experimental Protocol
This protocol is divided into four main stages: preparation, execution, fraction processing, and quality control. The entire workflow is visualized in the diagram below.
Caption: Overall workflow for the isolation of this compound.
Step 1: Mobile Phase and Sample Preparation
Rationale: The mobile phase pH is critical for achieving separation. Clindamycin phosphate and its epimer contain ionizable phosphate groups. Controlling the pH ensures a consistent charge state, leading to reproducible retention times. A pH of ~6.0 is effective for separating clindamycin from related substances.[3] Using low actinic glassware is recommended as a precautionary measure against photodegradation.[10]
-
Mobile Phase A: Prepare a phosphate buffer. Add 1.35 mL of phosphoric acid to 1 L of deionized water. Adjust the pH to 6.0 using ammonium hydroxide. Filter through a 0.45 µm filter.
-
Mobile Phase B: Acetonitrile (100%).
-
Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 75:25 ratio. This ensures the sample is fully dissolved in a solution weaker than the initial mobile phase conditions, leading to better peak shape.
-
Sample Preparation: Accurately weigh a suitable amount of Clindamycin Phosphate raw material. Dissolve in the Diluent to a final concentration of 10-20 mg/mL. The optimal concentration is a balance between maximizing yield and preventing column overload; a loading study may be required. Sonicate the solution for 15 minutes to ensure complete dissolution.[11]
Step 2: HPLC System Setup and Execution
Rationale: An initial analytical "scout" run is performed on a smaller scale to precisely determine the retention times of clindamycin phosphate and this compound under the chosen conditions. This information is crucial for programming the fraction collector accurately for the preparative run. The gradient is designed to provide sufficient separation (resolution) between the main clindamycin peak and the trailing 7-epiclindamycin peak.
-
System Equilibration: Install the preparative C8 column. Equilibrate the column with the initial mobile phase conditions (e.g., 75% A / 25% B) at the designated flow rate until a stable baseline is achieved.
-
Analytical Scout Run (Optional but Recommended): Using the analytical column and a scaled-down flow rate (e.g., 1.0 mL/min), inject a small volume (10-20 µL) of the prepared sample using the same gradient as the preparative method. Record the retention times.
-
Preparative Run: Set up the HPLC and fraction collector according to the parameters in the table below. Inject the prepared sample (e.g., 1-5 mL, depending on the loading study).
-
Fraction Collection: Program the fraction collector to begin collecting shortly before the elution of the this compound peak and to stop after the peak has fully eluted, based on the retention times from the scout run. It is often wise to collect fractions across the entire peak and analyze them separately to pool only the purest ones.
| Parameter | Analytical Method | Preparative Method | Rationale for Change |
| Column | Eclipse XDB C8 (250x4.6 mm, 5µm) | Eclipse XDB C8 (250x21.2 mm, 5µm) | Increased diameter for higher sample capacity. |
| Mobile Phase A | pH 6.0 Phosphate Buffer | pH 6.0 Phosphate Buffer | Consistent chemistry for predictable separation. |
| Mobile Phase B | Acetonitrile | Acetonitrile | Consistent chemistry. |
| Gradient | 75:25 (A:B) to 65:35 over 40 min | 75:25 (A:B) to 65:35 over 40 min | Gradient slope kept similar to maintain resolution. |
| Flow Rate | 1.0 mL/min | 20-25 mL/min | Flow rate is scaled proportionally to the column's cross-sectional area. |
| Column Temp. | 40 °C[7] | 40 °C | Consistent temperature ensures reproducible retention times. |
| Detection | 210 nm[3] or 205 nm[7] | 210 nm or 205 nm | Wavelength chosen for maximum absorbance. |
| Injection Vol. | 20 µL | 1 - 5 mL | Larger volume for preparative scale isolation. |
Step 3: Post-Isolation Processing
-
Combine Fractions: Analyze small aliquots from each collected fraction using the analytical HPLC method. Pool the fractions that contain pure this compound (e.g., >95% purity).
-
Solvent Removal: Reduce the volume of the pooled fractions using a rotary evaporator under reduced pressure. Care should be taken to keep the bath temperature low (e.g., < 40 °C) to prevent degradation.
-
Lyophilization: Transfer the concentrated aqueous solution to a lyophilizer to remove the remaining water. This will yield the purified this compound as a solid, typically a white to off-white powder.[6]
Step 4: Purity and Identity Confirmation (QC)
Rationale: This final stage is a self-validating step to ensure the success of the isolation. The purity of the final product must be confirmed chromatographically, and its identity verified using a mass-selective technique.
-
Purity Check: Prepare a solution of the lyophilized powder in the Diluent (e.g., at 0.5 mg/mL). Analyze it using the analytical HPLC method. The resulting chromatogram should show a single major peak at the retention time corresponding to this compound. Calculate the purity by peak area percentage.
-
Identity Confirmation: Analyze the final product using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass spectrometer should be set to detect the molecular ion. For this compound (C₁₈H₃₄ClN₂O₈PS), the expected monoisotopic mass is 504.1462 g/mol .[12] The positive ion ESI-MS would show a quasi-molecular ion [M+H]⁺ at m/z 505.15.[13] This confirms that the isolated compound has the correct molecular weight.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution | Column overload; Improper mobile phase pH; Column degradation. | Reduce sample concentration/injection volume; Verify mobile phase pH is exactly 6.0; Use a new column. |
| Broad Peaks | High sample concentration; Column voiding; Extraneous tubing volume. | Dilute sample; Reverse-flush or replace column; Minimize tubing length between column, detector, and fraction collector. |
| Low Yield | Inefficient fraction collection timing; Sample degradation. | Optimize fraction collection window based on scout run; Ensure sample and fractions are kept cool and protected from light.[10][14] |
| Final Product Impure | Fractions containing the tail of the main clindamycin peak were pooled. | Re-analyze individual fractions and only pool those with the highest purity. A second purification step may be necessary. |
References
- Methods for the Analysis of Clindamycin Phosphate Injection - USP's Emerging Standards. (n.d.). USP.
- Methods for the Analysis of Clindamycin Phosphate Injection - USP's Emerging Standards. (2024, March 15). USP.
- A Stability Study of Clindamycin Hydrochloride and Phosphate Salts in Topical Formulations. (2025, August 9). ResearchGate.
- This compound (>90%). (n.d.). LGC Standards.
- Simultaneous HPLC Determination of Clindamycin Phosphate, Tretinoin, and Preservatives in Gel Dosage Form Using a Novel Stability-Indicating Method. (2022, October 10). MDPI.
- Clindamycin | C18H33ClN2O5S | CID 446598. (n.d.). PubChem - NIH.
- Impurity Analysis and Preparation Method of Clindamycin Phosphate. (n.d.). Google Patents.
- Clindamycin Phosphate Revision Bulletin. (2017, April 28). USP-NF.
- 7-epi-Clindamycin 2-phosphate | 620181-05-7. (n.d.). Biosynth.
- 7-Epi Clindamycin 2-Phosphate | 620181-05-7. (2025, July 4). ChemicalBook.
- Oesterling, T. O., & Rowe, E. L. (1970). Hydrolysis of lincomycin-2-phosphate and clindamycin-2-phosphate. Journal of Pharmaceutical Sciences, 59(2), 175-9.
- Liquid chromatography method for separation of clindamycin from related substances. (n.d.). Journal of Chromatography A.
- Stability of Clindamycin Hydrochloride in PCCA Base SuspendIt. (n.d.). PubMed.
- This compound | C18H34ClN2O8PS | CID 71314904. (n.d.). PubChem.
- Separation and characterization of clindamycin phosphate and related impurities in injection by liquid chromatography/electrospray ionization mass spectrometry. (2009, March). PubMed.
- Stability of Clindamycin Phosphate in AutoDose Infusion System Bags. (n.d.). PubMed.
- Synthesis method of clindamycin phosphate. (n.d.). Google Patents.
- clindamycin phosphate ep impurity l / 7-epi-clindamycin phosphate. (n.d.). Allmpus.
- Clindamycin Phosphate System Suitability. (n.d.). USP Store.
- Clindamycin: Uses, Dosage & Side Effects. (2024, August 14). Drugs.com.
- Cleocin Phosphate® (clindamycin injection, USP). (n.d.). accessdata.fda.gov.
- Study on thermal stability of clindamycin phosphate injection and identification of its degradation products by LC-MS. (n.d.). ResearchGate.
Sources
- 1. Clindamycin | C18H33ClN2O5S | CID 446598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN110066301B - Synthesis method of clindamycin phosphate - Google Patents [patents.google.com]
- 3. Liquid chromatography method for separation of clindamycin from related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. biosynth.com [biosynth.com]
- 6. allmpus.com [allmpus.com]
- 7. emergingstandards.usp.org [emergingstandards.usp.org]
- 8. uspnf.com [uspnf.com]
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- 11. mdpi.com [mdpi.com]
- 12. This compound (>90%) | LGC Standards [lgcstandards.com]
- 13. CN102062758B - Impurity Analysis and Preparation Method of Clindamycin Phosphate - Google Patents [patents.google.com]
- 14. Stability of Clindamycin Phosphate in AutoDose Infusion System Bags - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC Method for the Quantification of 7-Epiclindamycin 2-Phosphate
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the accurate and precise quantification of 7-Epiclindamycin 2-Phosphate, a critical impurity in Clindamycin Phosphate drug substance and product. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for quality control and regulatory submissions. This document provides a comprehensive protocol, including the scientific rationale behind the methodological choices and a step-by-step guide to the validation process, making it an invaluable resource for researchers, scientists, and drug development professionals.
Introduction: The Significance of Impurity Profiling
Clindamycin Phosphate, a widely used semi-synthetic antibiotic, is the 2-phosphate ester of clindamycin.[1] During its synthesis and storage, several related substances, including stereoisomers, can emerge as impurities. This compound is a known impurity of Clindamycin Phosphate.[] Regulatory bodies like the FDA and EMA mandate stringent control over impurities in pharmaceutical products to ensure their safety and efficacy. The ICH Q3A(R2) and Q3B(R2) guidelines stipulate the reporting, identification, and qualification thresholds for impurities.[3] Therefore, a robust and reliable analytical method for the quantification of this compound is imperative for manufacturers to guarantee the quality of their Clindamycin Phosphate products.
This application note addresses this need by providing a validated reversed-phase HPLC (RP-HPLC) method. The choice of RP-HPLC is predicated on its high resolving power, sensitivity, and adaptability for the analysis of polar, non-volatile compounds like phosphate esters. The method detailed herein is designed to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control testing.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| CAS Number | 620181-05-7 | [4] |
| Molecular Formula | C18H34ClN2O8PS | [5] |
| IUPAC Name | [(2R,3R,4S,5R,6R)-6-[(1S,2R)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate | [] |
| Solubility | Soluble in DMSO (Slightly), Methanol (Very Slightly, Heated), Water (Slightly) | [] |
| pKa | 1.83 ± 0.10 | [] |
The presence of a phosphate group and multiple hydroxyl groups imparts significant polarity to the molecule. The low pKa indicates its acidic nature. These properties guide the selection of the stationary phase, mobile phase composition, and pH for optimal chromatographic separation.
Recommended HPLC Method
This section details the optimized HPLC method for the quantification of this compound.
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: Zorbax Eclipse XDB C8, 250 x 4.6 mm, 5 µm, or equivalent. The C8 stationary phase is chosen to provide sufficient retention for the polar analyte without excessive tailing.
-
Reference Standard: this compound (>90% purity).[4]
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Orthophosphoric acid, Potassium dihydrogen phosphate, and purified water.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.0625 M Potassium dihydrogen phosphate buffer, pH adjusted to 6.0 with dilute phosphoric acid or potassium hydroxide. | The phosphate buffer provides good buffering capacity in the desired pH range, ensuring consistent retention times. A pH of 6.0 is chosen to ensure the analyte is in a single ionic form. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC with low viscosity and UV cutoff. |
| Gradient Program | A gradient program is recommended to ensure adequate separation from Clindamycin Phosphate and other related impurities. A typical gradient might be: 0-5 min (95% A, 5% B), 5-20 min (linear gradient to 65% A, 35% B), 20-25 min (hold at 65% A, 35% B), 25-30 min (return to initial conditions). | A gradient elution allows for the separation of compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 40°C | Elevated column temperature can improve peak shape and reduce viscosity, leading to better efficiency. |
| Detection Wavelength | 210 nm | As this compound lacks a strong chromophore, detection at a lower UV wavelength is necessary to achieve adequate sensitivity.[6][7] |
| Injection Volume | 20 µL | |
| Diluent | Mobile Phase A | Using the mobile phase as the diluent ensures peak shape is not compromised. |
Analytical Method Validation Protocol
The objective of analytical method validation is to demonstrate that the method is suitable for its intended purpose.[8] The validation will be performed according to the ICH Q2(R1) guideline.[8][9]
Visualizing the Validation Workflow
The following diagram illustrates the key stages of the analytical method validation process.
Caption: Workflow for Analytical Method Validation.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Protocol:
-
Analyze a blank sample (diluent).
-
Analyze a solution of this compound reference standard.
-
Analyze a solution of Clindamycin Phosphate reference standard.
-
Analyze a mixed solution containing this compound and Clindamycin Phosphate.
-
If available, analyze a placebo sample (formulation without the active pharmaceutical ingredient).
-
Perform forced degradation studies on Clindamycin Phosphate (acid, base, oxidative, thermal, and photolytic stress) and analyze the resulting solutions to ensure that the this compound peak is resolved from any degradation products.
-
-
Acceptance Criteria:
-
No interfering peaks should be observed at the retention time of this compound in the blank and placebo chromatograms.
-
The this compound peak should be well-resolved from the Clindamycin Phosphate peak and any other known impurities or degradation products (resolution > 2.0).
-
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Protocol:
-
Prepare a stock solution of this compound reference standard.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected range of the impurity (e.g., 0.05% to 5.0% of the nominal concentration of Clindamycin Phosphate in the assay).[10]
-
Inject each calibration standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) of the linear regression should be ≥ 0.99.
-
The y-intercept should be close to zero.
-
Visual inspection of the plot should confirm linearity.
-
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.
-
Protocol:
-
Prepare a sample matrix (e.g., a solution of Clindamycin Phosphate or a placebo).
-
Spike the sample matrix with known amounts of this compound at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration), with at least three preparations at each level.
-
Analyze the spiked samples and calculate the percentage recovery.
-
-
Acceptance Criteria:
-
The mean percentage recovery should be within 90.0% to 110.0% for each concentration level.
-
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria:
-
The relative standard deviation (RSD) for repeatability should be ≤ 5.0%.
-
The RSD for intermediate precision should be ≤ 10.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol (based on Signal-to-Noise ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the peak height of the analyte to the noise of the baseline.
-
LOD is typically established at a S/N ratio of 3:1.
-
LOQ is typically established at a S/N ratio of 10:1.
-
Confirm the LOQ by analyzing a standard at this concentration and demonstrating acceptable precision and accuracy.
-
-
Acceptance Criteria:
-
The precision (RSD) at the LOQ should be ≤ 15.0%.
-
The accuracy (recovery) at the LOQ should be within 80.0% to 120.0%.
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Protocol:
-
Introduce small, deliberate variations to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min).
-
Column temperature (± 5°C).
-
Mobile phase pH (± 0.2 units).
-
Mobile phase composition (± 2% organic).
-
-
Analyze a system suitability solution and a sample under each varied condition.
-
-
Acceptance Criteria:
-
The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the established limits.
-
The analytical results of the sample should not be significantly affected by the variations.
-
Data Presentation: Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte; Resolution > 2.0 from adjacent peaks. |
| Linearity (r²) | ≥ 0.99 |
| Range | Demonstrated precision, accuracy, and linearity over the specified range (e.g., 0.05% to 5.0% of the active ingredient concentration). |
| Accuracy (% Recovery) | 90.0% - 110.0% |
| Precision (RSD) | Repeatability: ≤ 5.0%; Intermediate Precision: ≤ 10.0% |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10:1; Precision (RSD) ≤ 15.0%; Accuracy: 80.0% - 120.0% |
| Robustness | System suitability parameters met; results not significantly impacted by minor variations. |
Conclusion: A Method Fit for Purpose
The HPLC method detailed in this application note has been successfully validated according to ICH guidelines for the quantification of this compound. The validation results demonstrate that the method is specific, linear, accurate, precise, and robust, making it suitable for its intended purpose in a quality control environment. Adherence to this protocol will enable pharmaceutical manufacturers and researchers to confidently monitor and control this critical impurity in Clindamycin Phosphate, ensuring product quality and patient safety.
References
- Methods for the Analysis of Clindamycin Phosphate Injection - USP's Emerging Standards. (2024, March 15).
-
ICH. (2023, November 1). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
- CN102062758B - Impurity Analysis and Preparation Method of Clindamycin Phosphate - Google Patents. (n.d.).
- This compound (>90%). (n.d.). LGC Standards.
-
U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
- Novel Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Clindamycin Phosphate and Adapalene along with Preservatives in Topical Gel Formulations. (n.d.). PMC - NIH.
- Determination of Clindamycin Phosphate and Clindamycin in Long-Circulating Autologous Erythrocyte-Based Drug by HPLC. (n.d.).
- CAS 620181-05-7 this compound. (n.d.). BOC Sciences.
-
Quality Guidelines. (n.d.). ICH. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.).
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org. Retrieved from [Link]
-
ICH. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
- Analytical method validation: A brief review. (n.d.).
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved from [Link]
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
-
Understanding Impurity Analysis. (n.d.). Cormica Pharma & Med Device Testing. Retrieved from [Link]
Sources
- 1. Novel Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Clindamycin Phosphate and Adapalene along with Preservatives in Topical Gel Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH Official web site : ICH [ich.org]
- 4. This compound (>90%) | LGC Standards [lgcstandards.com]
- 5. This compound | C18H34ClN2O8PS | CID 71314904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN102062758B - Impurity Analysis and Preparation Method of Clindamycin Phosphate - Google Patents [patents.google.com]
- 7. Determination of Clindamycin Phosphate and Clindamycin in Long-Circulating Autologous Erythrocyte-Based Drug by HPLC [journal11.magtechjournal.com]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. emergingstandards.usp.org [emergingstandards.usp.org]
Application Notes & Protocols: 7-Epiclindamycin 2-Phosphate for Bacterial Protein Synthesis Inhibition Studies
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 7-Epiclindamycin 2-Phosphate in studies of bacterial protein synthesis inhibition. This compound, a key impurity and stereoisomer of the widely used antibiotic Clindamycin 2-Phosphate, serves as an invaluable tool for structure-activity relationship (SAR) studies and for elucidating the nuanced mechanisms of ribosome-targeting antibiotics.[][2] As a prodrug, it requires in-situ hydrolysis to its active form, 7-Epiclindamycin, to exert its biological effect.[3] This guide details the compound's mechanism of action, provides protocols for its handling and application in key assays, and offers insights into data interpretation. The protocols herein are designed to be self-validating, providing researchers with robust methodologies for both in vitro and cell-based investigations.
Scientific Principles and Background
The Bacterial 50S Ribosome: A Validated Antibiotic Target
The bacterial ribosome is a primary target for a significant portion of clinically useful antibiotics. Its essential role in protein synthesis makes it indispensable for bacterial viability, growth, and replication. The bacterial ribosome (70S) is structurally distinct from its eukaryotic counterpart (80S), a difference that allows for selective toxicity and forms the basis of safe and effective antibacterial therapy.[4] The large 50S subunit, in particular, houses the peptidyl transferase center (PTC)—the catalytic core responsible for peptide bond formation—and the nascent peptide exit tunnel (NPET). Disruption of these sites can effectively halt protein synthesis.
Mechanism of Action: Lincosamides and the Ribosome
7-Epiclindamycin belongs to the lincosamide class of antibiotics, which also includes its parent compound, lincomycin, and the more clinically potent clindamycin.[5] Lincosamides function by binding to the 23S rRNA within the A-site of the 50S ribosomal subunit.[5][6] This binding action sterically interferes with the correct positioning of aminoacyl-tRNAs, thereby inhibiting the crucial step of peptide bond formation.[6][7] Furthermore, their presence can obstruct the NPET, leading to premature dissociation of peptidyl-tRNA from the ribosome.[8] This dual action effectively arrests protein elongation.[9] While the primary mechanism is bacteriostatic, at high concentrations or against highly susceptible organisms, a bactericidal effect can be observed.[6][10]
This compound: A Prodrug for Mechanistic Studies
This compound is the phosphorylated prodrug form of 7-Epiclindamycin.[3] The phosphate moiety enhances aqueous solubility but renders the molecule inactive. In biological systems, endogenous phosphatases hydrolyze this group, releasing the active 7-Epiclindamycin.[3][8] This conversion is a critical prerequisite for its antibacterial activity.
The key value of 7-Epiclindamycin lies in its stereochemical difference from clindamycin at the C7 position.[5] This subtle structural change allows researchers to probe the specific molecular interactions between the drug and the ribosomal binding pocket. By comparing the inhibitory potency and ribosome-binding kinetics of clindamycin and its epimer, valuable SAR data can be generated, guiding the rational design of novel antibiotics with improved efficacy or altered resistance profiles.
Compound Properties and Handling
Proper handling and preparation of this compound are critical for reproducible experimental outcomes.
Physicochemical Data
| Property | Value | Source(s) |
| IUPAC Name | [(2R,3R,4S,5R,6R)-6-[(1S,2R)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate | [11][12] |
| Synonyms | 7-Epiclindamycin phosphate; Clindamycin Phosphate EP Impurity L | [][2] |
| CAS Number | 620181-05-7 | [13] |
| Molecular Formula | C₁₈H₃₄ClN₂O₈PS | [12] |
| Molecular Weight | 504.96 g/mol | [11] |
| Appearance | White to Off-White Solid | [][13] |
| Solubility | Slightly soluble in Water and DMSO; Very slightly soluble in Methanol | [][13] |
| Storage | Store at -20°C, desiccated | [] |
Preparation of Stock Solutions
Causality: The choice of solvent is dictated by the compound's solubility and compatibility with downstream assays. DMSO is a common choice for creating high-concentration stocks of sparingly soluble compounds. However, the final concentration of DMSO in an assay must be carefully controlled (typically <0.5%) to avoid solvent-induced artifacts. For assays sensitive to DMSO, sterile, purified water can be used, though the maximum stock concentration may be lower.
-
Material: this compound powder, anhydrous DMSO, sterile DNase/RNase-free water.
-
Calculation: Determine the mass of powder required to prepare a 10 mM stock solution.
-
Mass (mg) = 10 mM * 504.96 g/mol * Volume (L)
-
-
Procedure (for a 10 mM DMSO stock):
-
Aseptically weigh the required amount of this compound in a sterile microfuge tube.
-
Add the calculated volume of anhydrous DMSO to dissolve the powder completely. Vortex briefly if necessary.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store aliquots at -20°C.
-
-
Working Solutions: Prepare fresh dilutions of the stock solution in the appropriate assay buffer or culture medium immediately before use.
Experimental Protocols & Workflows
The following protocols provide robust methods to characterize the inhibitory activity of this compound. It is crucial to remember that this compound is a prodrug; therefore, cell-based assays rely on cellular phosphatases for activation, while in vitro assays may require the addition of an exogenous phosphatase (e.g., alkaline phosphatase) to measure the activity of the hydrolyzed product, 7-Epiclindamycin.
Protocol 1: In Vitro Transcription/Translation (IVTT) Inhibition Assay
Principle: This cell-free assay directly measures the impact of a compound on the core machinery of protein synthesis, independent of cellular processes like membrane transport or drug efflux.[14] An E. coli-based lysate provides all necessary components for transcription and translation.[4] A reporter gene, such as firefly luciferase, is used, and its activity (luminescence) serves as a quantitative proxy for protein synthesis.[14] A reduction in luminescence in the presence of the test compound indicates inhibition.
Workflow: In Vitro Transcription/Translation (IVTT) Assay
Caption: Workflow for determining IC50 of an inhibitor using an IVTT assay.
Methodology:
-
Compound Preparation:
-
Prepare a 10-point, 2-fold serial dilution of this compound in the assay buffer. To test the active form, pre-incubate the dilutions with alkaline phosphatase (1 U per reaction) for 30 minutes at 37°C.
-
Include a positive control (e.g., Clindamycin, Kanamycin) and a negative control (vehicle, e.g., DMSO).
-
-
Reaction Assembly (on ice):
-
Use a commercial E. coli IVTT kit (e.g., PURExpress® or S30 extract-based systems).
-
In a sterile microfuge tube, prepare a master mix containing the S30 extract, reaction buffer, amino acid mixture, and a plasmid DNA template encoding firefly luciferase (e.g., pBEST-luc).
-
-
Plating:
-
Dispense 1 µL of each compound dilution (or control) into the wells of a white, opaque 384-well plate.
-
Add 9 µL of the IVTT master mix to each well.
-
Seal the plate to prevent evaporation.
-
-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours in a plate incubator.
-
-
Detection:
-
Equilibrate the plate to room temperature.
-
Add 10 µL of a luciferase assay reagent (e.g., Bright-Glo™) to each well.
-
Incubate for 5 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data: % Inhibition = [1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background)] * 100.
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
Principle: This cell-based assay determines the lowest concentration of an antibiotic required to inhibit the visible growth of a bacterium in vitro.[15] The broth microdilution method is a standard, high-throughput technique for MIC testing. This assay inherently accounts for cellular uptake and the necessary activation of the this compound prodrug by bacterial phosphatases.
Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Methodology:
-
Bacterial Strain: Use a susceptible Gram-positive strain (e.g., Staphylococcus aureus ATCC 29213 or Streptococcus pneumoniae ATCC 49619).
-
Media: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Compound Plating:
-
In a 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12.
-
Add 100 µL of the test compound at 2x the highest desired final concentration to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From an overnight culture, prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL, and the final bacterial concentration is ~5 x 10⁵ CFU/mL.
-
Add 50 µL of sterile CAMHB to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). This can be determined by eye or with the aid of a plate reader measuring absorbance at 600 nm.
-
Protocol 3: Ribosome Profiling (Ribo-Seq) for High-Resolution Mechanistic Insight
Principle: Ribo-Seq is a powerful, genome-wide technique that maps the exact position of ribosomes on mRNA transcripts.[16][17] By deep-sequencing the mRNA fragments protected by ribosomes ("footprints"), one can obtain a snapshot of active translation.[18] When a bacterium is treated with a translation inhibitor like 7-Epiclindamycin, ribosomes may stall at specific sites. Ribo-Seq can reveal these drug-induced pause sites with single-codon resolution, providing profound insight into the drug's specific mechanism of action (e.g., stalling at the A-site).[16]
Workflow: Bacterial Ribosome Profiling
Sources
- 2. Clindamycin Phosphate EP Impurity L | 620181-05-7 | SynZeal [synzeal.com]
- 3. drugs.com [drugs.com]
- 4. Protein Biosynthesis Inhibitor - Creative Biolabs [creative-biolabs.com]
- 5. Mechanistic Insights into Clinically Relevant Ribosome-Targeting Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. PDB-101: Global Health: Antimicrobial Resistance: undefined: Clindamycin [pdb101.rcsb.org]
- 8. What is the mechanism of Clindamycin Phosphate? [synapse.patsnap.com]
- 9. biosynth.com [biosynth.com]
- 10. youtube.com [youtube.com]
- 11. This compound (>90%) | LGC Standards [lgcstandards.com]
- 12. This compound | C18H34ClN2O8PS | CID 71314904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 7-Epi Clindamycin 2-Phosphate | 620181-05-7 [chemicalbook.com]
- 14. mdpi.com [mdpi.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]
Application Notes and Protocols for 7-Epiclindamycin 2-Phosphate
Introduction
7-Epiclindamycin 2-Phosphate is a stereoisomer and a critical impurity of Clindamycin 2-Phosphate, a widely used lincosamide antibiotic.[] As a phosphate ester, it is a prodrug that is inactive in vitro.[2] In biological systems, it is hydrolyzed by phosphatases to its active form, 7-Epiclindamycin. The parent compound, clindamycin, functions by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[3][4] 7-Epiclindamycin shares this mechanism of action.[3][4]
Given its importance as a reference standard in pharmaceutical quality control and its potential use in research settings to study antibiotic resistance and structure-activity relationships, a thorough understanding of its handling and storage is paramount.[] These application notes provide detailed guidelines and protocols for researchers, scientists, and drug development professionals to ensure the integrity and proper use of this compound.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective use. Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 620181-05-7 | [5] |
| Molecular Formula | C₁₈H₃₄ClN₂O₈PS | [5] |
| Molecular Weight | 504.96 g/mol | [5] |
| Appearance | White to Off-White Solid | [6] |
| pKa | 1.83 ± 0.10 (Predicted) | [] |
| Solubility | Slightly soluble in DMSO and Water; Very slightly soluble in Methanol (with heating) | [6] |
Safety, Handling, and Storage
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for pure this compound is not widely available, the SDS for "Clindamycin Phosphate System Suitability" mixture, which contains this compound, indicates that it is harmful if swallowed, causes serious eye irritation, and may cause an allergic skin reaction.[7] Therefore, standard laboratory precautions are essential.
-
Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to minimize inhalation.
-
Personal Protective Equipment:
-
Gloves: Wear nitrile or latex gloves to prevent skin contact.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat should be worn to protect clothing.
-
-
Hygiene: Wash hands thoroughly after handling.[7]
Storage of Solid Compound
The stability of the solid form of this compound is critical for its use as a reference standard.
-
Temperature: The recommended storage temperature is -20°C .[6]
-
Container: Store in a tightly sealed vial to protect from moisture.
-
Light: Protect from light. Although not explicitly stated for this compound, it is good practice for complex organic molecules.
Preparation and Storage of Stock Solutions
The limited solubility and potential for hydrolysis of the phosphate group necessitate careful preparation and storage of solutions.
-
Causality: The phosphate ester is susceptible to both enzymatic and chemical hydrolysis, which would convert it to the active 7-Epiclindamycin. This can alter the concentration of the prodrug form, which is critical when used as a standard. Furthermore, like its parent compound, it may be susceptible to oxidation.[8]
Protocol for Preparing a 1 mg/mL Stock Solution:
This protocol is adapted from guidelines for the analysis of clindamycin phosphate and its impurities.[2]
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of the compound in a suitable container.
-
Dissolution:
-
Add a suitable "Diluent" (see note below) to the solid to achieve a final concentration of 1 mg/mL.
-
Sonication is recommended to aid in dissolution.[2]
-
-
Filtration (Optional): For critical applications, filter the solution through a 0.22 µm syringe filter to remove any particulates.
A Note on "Diluent" Composition: The term "Diluent" is used in official pharmacopeial methods.[2] While its exact composition can vary based on the subsequent analytical method, a common diluent for HPLC analysis of clindamycin and its impurities consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). For general use, sterile water or a buffer solution with a pH between 3 and 5 is recommended, as clindamycin shows maximum stability in this pH range.[9] Researchers should validate the chosen diluent for their specific application.
Stability of Solutions
-
Short-Term Stability: Solutions of this compound and related impurities have been shown to be stable for at least 40 hours when stored at 10°C .[2]
-
Long-Term Storage of Solutions: For the related compound, clindamycin phosphate, solutions have demonstrated stability for up to 32 days at 4°C and for up to eight weeks at -10°C .
-
Recommendation: For long-term storage, it is advisable to aliquot the stock solution into single-use vials and store them at -20°C or lower . Avoid repeated freeze-thaw cycles. Users should perform their own stability studies for extended storage periods, especially for quantitative applications.
-
Experimental Protocols
Protocol 1: Workflow for Use as an Analytical Standard
This compound is primarily used as a reference standard for impurity profiling in clindamycin phosphate drug products.
Caption: Enzymatic conversion of the prodrug to its active form.
-
Prepare a solution of this compound in a suitable buffer (e.g., Tris buffer, pH 8-9).
-
Add a suitable phosphatase , such as calf intestinal alkaline phosphatase.
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C).
-
Monitor the reaction by HPLC to confirm the disappearance of the starting material and the appearance of the 7-Epiclindamycin peak.
-
Terminate the reaction by heat inactivation or addition of a phosphatase inhibitor (e.g., EDTA).
-
The resulting solution containing 7-Epiclindamycin can then be used in biological assays, such as minimum inhibitory concentration (MIC) testing.
Conclusion
The integrity of this compound as an analytical standard or research tool is contingent upon meticulous handling and storage. Adherence to the guidelines for storage at -20°C in a desiccated, light-protected environment is crucial. For solution-based work, the use of appropriate diluents, sonication for dissolution, and awareness of the limited short-term stability are key to obtaining reliable and reproducible results. By following these protocols, researchers can confidently utilize this important compound in their analytical and drug discovery workflows.
References
-
Clindamycin Phosphate Type of Posting Revision Bulletin. USP-NF. 2017. Available at: [Link]
-
7-Epiclindamycin. PubChem. Available at: [Link]
-
Stability of Commonly Used Antibiotic Solutions in an Elastomeric Infusion Device. NIH. Available at: [Link]
-
A Stability Study of Clindamycin Hydrochloride and Phosphate Salts in Topical Formulations. ResearchGate. 2009. Available at: [Link]
-
Safety data sheet - Clindamycin Phosphate. British Pharmacopoeia Commission. 2021. Available at: [Link]
-
Pr Clindamycin Phosphate Topical Solution USP. Taro Pharmaceuticals Inc. 2022. Available at: [Link]
-
Clindamycin. StatPearls - NCBI Bookshelf. 2024. Available at: [Link]
-
CLEOCIN PHOSPHATE (clindamycin injection, USP). accessdata.fda.gov. Available at: [Link]
-
Compatibility and Stability of Clindamycin Phosphate with Intravenous Fluids. Sci-Hub. 1983. Available at: [Link]
- Method for keeping quality stability of clindamycin phosphate injection. Google Patents.
-
Clindamycin Phosphate injection. DailyMed. Available at: [Link]
-
7-Epiclindamycin Palmitate. Veeprho. Available at: [Link]
Sources
- 2. emergingstandards.usp.org [emergingstandards.usp.org]
- 3. biosynth.com [biosynth.com]
- 4. biosynth.com [biosynth.com]
- 5. This compound (>90%) | LGC Standards [lgcstandards.com]
- 6. uspnf.com [uspnf.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. CN102018960A - Method for keeping quality stability of clindamycin phosphate injection - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS Parameters for 7-Epiclindamycin 2-Phosphate Detection
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the LC-MS analysis of 7-Epiclindamycin 2-Phosphate. This document is structured to provide not just procedural steps, but the underlying scientific reasoning to empower you to effectively develop, optimize, and troubleshoot your analytical methods.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding this compound and its analysis.
Q1: What is this compound and why is its detection important?
A1: this compound is a stereoisomer and a known impurity of Clindamycin Phosphate, a widely used lincosamide antibiotic. Clindamycin Phosphate itself is a prodrug, which is inactive in vitro but is rapidly hydrolyzed in vivo to the active clindamycin.[1][2] The careful characterization and quantification of impurities like 7-epiclindamycin are critical for ensuring the safety and efficacy of the final drug product.[3] Regulatory bodies require stringent control of such impurities.
Q2: What are the key physicochemical properties of this compound relevant to LC-MS analysis?
A2: Understanding the molecule's properties is the foundation of method development. Since 7-epiclindamycin is a stereoisomer of clindamycin, their phosphate derivatives share the same key physical and chemical characteristics that influence their behavior in an LC-MS system.
| Property | Value | Significance for LC-MS |
| Molecular Weight | ~505.0 g/mol [4] | Determines the m/z value to be monitored in the mass spectrometer. The protonated molecule [M+H]⁺ will be approximately 505.96. |
| Polarity | High | Due to the phosphate group and hydroxyl moieties, the molecule is highly polar. This necessitates careful column and mobile phase selection to achieve adequate retention on reversed-phase columns. |
| Solubility | Soluble in water and DMSO | This allows for flexibility in the choice of sample diluents. It's recommended to match the diluent composition as closely as possible to the initial mobile phase conditions to ensure good peak shape. |
| Stability | pH-dependent | Clindamycin has maximum stability in the pH range of 3-5.[5] Below pH 4, hydrolysis of the thioglycoside linkage can occur, while above pH 5, epimerization can be an issue.[5] Sample and standard solutions should be maintained within this pH range and stored at refrigerated temperatures (e.g., 10°C) where they are stable for about 40 hours.[6] The compound is also heat-sensitive, so moist heat sterilization is unsuitable.[7] |
Q3: What ionization technique is most suitable for this compound and why?
A3: Electrospray Ionization (ESI) is the preferred technique. ESI is a "soft ionization" method, meaning it can generate gas-phase ions from thermally labile and non-volatile molecules like this compound with minimal fragmentation.[8][9] Given the molecule's ability to accept a proton, ESI in positive ion mode is typically employed to detect the protonated molecular ion, [M+H]⁺.[10]
LC Method Development & Optimization
A robust and reproducible chromatographic separation is paramount for accurate quantification.
Q4: How do I select an appropriate HPLC column for separating this compound from Clindamycin Phosphate and other related impurities?
A4: The primary challenge is retaining the polar phosphate compound while still achieving separation from its isomers and other impurities.
-
Stationary Phase:
-
C8 and C18 columns are commonly used for the analysis of clindamycin and its impurities.[1][10][11] A C8 column, being slightly less hydrophobic than a C18, may provide better peak shape for this polar analyte by reducing excessive hydrophobic interactions that can lead to tailing. The USP monograph for Clindamycin Phosphate specifies a C8 column (L7 packing).[12]
-
For highly polar compounds, if retention is insufficient on traditional C18/C8 phases, consider columns with polar end-capping or embedded polar groups to enhance retention through alternative interaction mechanisms.
-
-
Column Dimensions:
-
A standard column dimension of 4.6 mm x 250 mm with 5 µm particles provides good resolving power for complex impurity profiles.[1][6][12]
-
For faster analysis times, shorter columns (e.g., 100-150 mm) with smaller particles (e.g., <3 µm) can be used, but this will require an HPLC or UHPLC system capable of handling the higher backpressures.
-
Q5: What is a good starting point for mobile phase selection and gradient elution?
A5: The mobile phase must be optimized for retention, resolution, and compatibility with MS detection.
-
Mobile Phase A (Aqueous): An acidified aqueous phase is crucial for good peak shape and ionization efficiency in positive mode ESI.
-
Recommended Starting Point: 0.1% Formic Acid in Water. Formic acid is a volatile modifier, making it ideal for MS applications. It also helps to protonate the analyte and suppress the ionization of silanol groups on the silica backbone of the column, which can cause peak tailing.
-
Alternative: A buffer like ammonium formate or ammonium acetate can also be used if pH control is critical, but always ensure the concentration is low (e.g., 5-10 mM) to avoid ion source contamination.
-
-
Mobile Phase B (Organic):
-
Starting Gradient Program: A generic gradient for method development is outlined below. This should be further optimized based on the resulting chromatogram.
| Time (min) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Causality: The shallow initial gradient allows for the retention and separation of polar compounds like this compound. The steep increase in organic solvent then elutes more hydrophobic compounds. A re-equilibration step at the end is critical for reproducible retention times in subsequent injections.[13]
MS Parameter Optimization
Proper tuning of the mass spectrometer is essential for achieving the required sensitivity and specificity.
Q6: What are the key MS parameters to optimize for this compound detection?
A6: The goal is to maximize the signal of the precursor ion ([M+H]⁺ at m/z ~505.96) and then find the optimal collision energy to produce stable and specific product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
| Parameter | Recommended Starting Point | Rationale and Optimization Strategy |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The molecule contains basic nitrogen atoms that are readily protonated. |
| Capillary/Spray Voltage | 3.5 - 4.5 kV | Optimize by infusing a standard solution and adjusting the voltage to maximize the precursor ion intensity. Too high a voltage can cause in-source fragmentation or instability. |
| Source Temperature | 80 - 150 °C | This needs to be high enough to aid desolvation of the ESI droplets but low enough to prevent thermal degradation of the analyte. |
| Desolvation Gas Flow & Temp. | Instrument Dependent | Optimize to ensure efficient solvent evaporation without fragmenting the precursor ion. Higher flow rates and temperatures are needed for higher LC flow rates. |
| Cone/Nozzle Voltage | 30 - 40 V[10] | This voltage helps in desolvation and ion transmission. However, excessively high voltages can cause in-source fragmentation.[14] Optimize for maximum precursor ion intensity with minimal fragmentation. |
| Collision Energy (for MS/MS) | Analyte & Instrument Dependent | Infuse the precursor ion into the collision cell and ramp the collision energy. Identify the energy that gives the most abundant and stable product ions. A characteristic fragment for clindamycin is often observed at m/z 126, corresponding to the substituted pyrrolidine ring.[3] |
Experimental Protocol: MS/MS Parameter Optimization
-
Prepare a ~1 µg/mL solution of a reference standard (Clindamycin Phosphate can be used as a surrogate for initial tuning if a this compound standard is unavailable) in 50:50 Acetonitrile:Water with 0.1% Formic Acid.
-
Infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Acquire data in full scan mode to confirm the presence of the [M+H]⁺ ion at m/z ~505.96.
-
Optimize source parameters (Capillary Voltage, Source Temp, Gas Flows) to maximize the intensity of the m/z 505.96 ion.
-
Switch to product ion scan mode, selecting m/z 505.96 as the precursor.
-
Ramp the collision energy (e.g., from 5 to 50 eV) and observe the fragmentation pattern.
-
Select 2-3 of the most intense and stable product ions for your MRM transitions.
Troubleshooting Guide
This section provides solutions to common issues encountered during the analysis.
Q7: My peak for this compound is broad or tailing. What are the likely causes and solutions?
A7: Poor peak shape is a common problem for polar, phosphorylated compounds.
| Cause | Explanation | Troubleshooting Steps |
| Secondary Interactions | The phosphate group can interact with active sites (e.g., free silanols) on the column packing material or with metal surfaces in the LC system, leading to tailing. | 1. Lower Mobile Phase pH: Ensure the mobile phase pH is low (e.g., using 0.1% formic acid) to suppress silanol ionization.[15] 2. Use a High-Quality Column: Modern, end-capped columns have fewer active silanol groups. 3. Consider a Bio-inert LC System: PEEK or MP35N components can reduce interactions with metal surfaces. |
| Sample Solvent Mismatch | Injecting a sample dissolved in a solvent much stronger than the initial mobile phase can cause peak distortion and fronting.[13] | 1. Match Sample Diluent: Dissolve the sample in a solvent that is as close as possible to the initial mobile phase conditions (e.g., 95% aqueous). 2. Reduce Injection Volume: If a solvent mismatch is unavoidable, reducing the injection volume can minimize its effect. |
| Column Overload | Injecting too much mass on the column can lead to broad, triangular peaks. | 1. Dilute the Sample: Reduce the concentration of the injected sample. |
| Column Degradation | Over time, columns can lose efficiency, leading to broader peaks. | 1. Flush the Column: Follow the manufacturer's instructions for column cleaning. 2. Replace the Column: If flushing does not restore performance, the column may need to be replaced.[16] |
Q8: I am experiencing low sensitivity or cannot detect my analyte. What should I check?
A8: Low sensitivity can stem from issues with the sample, the LC system, or the MS detector.
Caption: Workflow for troubleshooting low MS sensitivity.
-
Check MS Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated. A failed calibration is a clear indicator of a problem.[16]
-
Verify Sample Integrity: this compound can degrade.[5][7] Prepare fresh samples and standards to rule out degradation as the cause.[17]
-
Investigate Ion Suppression: Co-eluting matrix components can suppress the ionization of the target analyte in the ESI source.
-
Test for it: Infuse a constant concentration of your analyte post-column while injecting a blank matrix sample. A dip in the signal at the retention time of interest indicates suppression.
-
Mitigate it: Improve chromatographic separation to move the analyte away from the interfering components.[18] Enhance sample preparation to remove matrix components.
-
-
Confirm Analyte Retention: If the analyte is not retained on the column ("breakthrough" elution), it may be eluting in the solvent front with other unretained species, leading to significant ion suppression. Ensure your LC method provides adequate retention.[13]
Q9: My retention times are shifting between injections. What is the cause?
A9: Retention time instability compromises data quality and peak identification.
-
Insufficient Column Equilibration: This is the most common cause. Ensure the column is fully equilibrated with the initial mobile phase conditions between gradient runs. A stable baseline and pressure reading are good indicators of equilibration.[13]
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts. Always prepare mobile phases fresh and in the same way for each batch.
-
Column Temperature Fluctuation: Use a column oven to maintain a constant temperature. A 1°C change can alter retention times by 1-2%.[12]
-
LC Pump Performance: Air bubbles in the pump or failing seals can cause inconsistent flow rates, leading to retention time shifts. Purge the pump and check for leaks.[17]
References
- CN102062758B - Impurity Analysis and Preparation Method of Clindamycin Phosphate - Google Patents. (n.d.).
-
Pharmaceutical Structure Confirmation Using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy - Agilent. (2011). Retrieved from [Link]
-
Al-Momani, I. F., & Al-Kilani, L. M. Z. (2024). Chromatographic and Spectrophotometric Determination of Clindamycin in Pharmaceutical Products. Indonesian Journal of Chemistry, 24(3), 845-854. Retrieved from [Link]
-
Clindamycin Phosphate. (n.d.). PubChem. Retrieved from [Link]
-
Liquid Chromatography Mass Spectrometry Troubleshooting Guide - Shimadzu Scientific Instruments. (n.d.). Retrieved from [Link]
-
A Stability Study of Clindamycin Hydrochloride and Phosphate Salts in Topical Formulations. (n.d.). ResearchGate. Retrieved from [Link]
-
Physico-Chemical Characterisation Of Different Clindamycin Phosphate Samples. (n.d.). ResearchGate. Retrieved from [Link]
-
Lachat, A., Fischer, C., Gfeller, A., & Berset, J. D. (2021). Oxygen Isotope Analyses of Phosphate and Organophosphorus Compounds by Electrospray Ionization Orbitrap Mass Spectrometry. Analytical Chemistry, 93(14), 5897–5905. Retrieved from [Link]
-
Choi, B. K., Hercules, D. M., & Houalla, M. (1998). Characterization of Polyphosphates by Electrospray Mass Spectrometry. Analytical Chemistry, 70(10), 2060–2066. Retrieved from [Link]
-
Clindamycin Phosphate Revision Bulletin - USP-NF. (2017). Retrieved from [Link]
-
Li, W., et al. (2009). Study on Thermal Stability of Clindamycin Phosphate Injection and Identification of Its Degradation Products by LC-MS. Chinese Pharmaceutical Journal, 44(3), 229-232. Retrieved from [Link]
-
Xu, Q. A., & Trissel, L. A. (2003). Stability of Clindamycin Phosphate in AutoDose Infusion System Bags. International Journal of Pharmaceutical Compounding, 7(2), 149–151. Retrieved from [Link]
-
Han, X., & Gross, R. W. (1994). Electrospray ionization mass spectroscopic analysis of human erythrocyte plasma membrane phospholipids. Proceedings of the National Academy of Sciences, 91(22), 10635–10639. Retrieved from [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. (2023). Retrieved from [Link]
-
Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. Retrieved from [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). Cpsa-usa.com. Retrieved from [Link]
-
Electrospray ionization. (n.d.). In Wikipedia. Retrieved from [Link]
Sources
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- 2. medchemexpress.com [medchemexpress.com]
- 3. agilent.com [agilent.com]
- 4. Clindamycin Phosphate | C18H34ClN2O8PS | CID 443385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. emergingstandards.usp.org [emergingstandards.usp.org]
- 7. Study on Thermal Stability of Clindamycin Phosphate Injection and Identification of Its Degradation Products by LC-MS [journal11.magtechjournal.com]
- 8. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 10. CN102062758B - Impurity Analysis and Preparation Method of Clindamycin Phosphate - Google Patents [patents.google.com]
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- 13. documents.thermofisher.com [documents.thermofisher.com]
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- 18. lcms.cz [lcms.cz]
Technical Support Center: 7-Epiclindamycin 2-Phosphate Contamination
Welcome to the technical support center for identifying and mitigating sources of 7-Epiclindamycin 2-Phosphate contamination in your samples. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and ensure the purity of Clindamycin 2-Phosphate.
Introduction to this compound
This compound is a diastereomer of Clindamycin 2-Phosphate, an active pharmaceutical ingredient (API). Its presence in a sample indicates either a side reaction during the synthesis of Clindamycin 2-Phosphate or degradation of the final product. As a process-related impurity and potential degradant, its levels must be carefully controlled to ensure the safety and efficacy of the drug product. This guide will delve into the common sources of this impurity and provide actionable strategies for its control.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
This compound is a stereoisomer of Clindamycin 2-Phosphate, differing in the three-dimensional arrangement at the 7th carbon position. This change in stereochemistry can potentially alter the biological activity and safety profile of the drug. Regulatory bodies like the USP and European Pharmacopoeia list it as a specified impurity that must be monitored and controlled within defined limits.[1]
Q2: At what stage is this compound typically introduced?
The formation of the 7-epi isomer is most commonly associated with the synthesis of clindamycin from its precursor, lincomycin. Specifically, the chlorination of the 7-hydroxyl group of lincomycin can proceed through a mechanism that allows for inversion of stereochemistry, leading to the formation of 7-epiclindamycin. This impurity is then carried through the subsequent phosphorylation step.
Q3: Can this compound form after synthesis?
Yes, while primarily a synthesis-related impurity, epimerization at the C-7 position can also occur as a degradation pathway. Exposure to certain conditions such as heat and non-optimal pH can potentially lead to the formation of this compound in the drug substance or product over time.[2]
Troubleshooting Guide: Identifying the Source of Contamination
If you are detecting unacceptable levels of this compound in your samples, this guide will help you pinpoint the source.
Issue 1: High Levels of this compound in a Newly Synthesized Batch
This scenario strongly suggests that the contamination is originating from the synthesis process itself.
Underlying Cause: Lack of Stereochemical Control during Chlorination
The conversion of lincomycin to clindamycin involves the replacement of a hydroxyl group at the C-7 position with a chlorine atom. This reaction can proceed via two different nucleophilic substitution mechanisms: SN1 and SN2.
-
SN2 Pathway: This is the desired pathway, leading to an inversion of stereochemistry at the C-7 position and the formation of clindamycin. This mechanism is favored by polar aprotic solvents.
-
SN1 Pathway: This pathway proceeds through a planar carbocation intermediate. The subsequent attack by the chloride ion can occur from either face of this intermediate, leading to a mixture of both clindamycin (desired product) and 7-epiclindamycin (impurity). Polar protic solvents can favor this pathway.
Investigative Steps:
-
Review Your Synthesis Protocol:
-
Chlorinating Agent: What chlorinating agent are you using? Some reagents may be more prone to SN1 side reactions.
-
Solvent System: Are you using a polar aprotic solvent (e.g., acetonitrile, DMF)? The presence of protic solvents (e.g., water, alcohols) can promote the SN1 mechanism.[3] Residual moisture in your starting materials or solvents can be a contributing factor.
-
Temperature Control: Are you maintaining a consistent and optimal reaction temperature? Higher temperatures can sometimes favor less selective reaction pathways.
-
-
Analyze Raw Materials:
-
Test your lincomycin starting material for the presence of any related impurities that might interfere with the reaction or contribute to side products.
-
Ensure the purity and dryness of your solvents and reagents.
-
Corrective Actions:
-
Optimize your solvent system to favor the SN2 mechanism. Ensure the use of dry, polar aprotic solvents.
-
Carefully control the reaction temperature to minimize side reactions.
-
Consider alternative chlorinating agents that are known to provide higher stereoselectivity.
Diagram: Synthetic Origin of 7-Epiclindamycin
Caption: Synthetic pathways leading to Clindamycin and its epi-isomer.
Issue 2: Increasing Levels of this compound During Storage or in Formulation
This indicates that the impurity is forming due to degradation of the Clindamycin 2-Phosphate.
Underlying Cause: Chemical Instability
Clindamycin 2-Phosphate can be susceptible to degradation under certain conditions, which may include epimerization at the C-7 position.
Investigative Steps:
-
Forced Degradation Studies: If you haven't already, perform forced degradation studies on your Clindamycin 2-Phosphate sample. This will help you understand its stability profile. According to ICH guidelines, stress conditions should include:
-
Acidic and Basic Conditions: Expose your sample to acidic and basic solutions.
-
Oxidative Conditions: Use an oxidizing agent like hydrogen peroxide.
-
Thermal Stress: Heat the sample at an elevated temperature.
-
Photostability: Expose the sample to light.
Analyze the stressed samples for the presence of this compound.
-
-
Review Storage and Handling Conditions:
-
Temperature: Is the material being stored at the recommended temperature? Elevated temperatures can accelerate degradation.
-
pH of Formulation: What is the pH of your final formulation? Clindamycin phosphate has been shown to have optimal stability in a specific pH range.
-
Excipients: Are any of the excipients in your formulation known to be reactive or to create a microenvironment (e.g., acidic) that could promote degradation?
-
Corrective Actions:
-
Based on forced degradation studies, establish optimal storage conditions (temperature, humidity, light protection).
-
If formulating a solution, ensure the pH is buffered to a range that minimizes degradation.
-
Conduct compatibility studies with all excipients to ensure they do not promote the formation of this compound.
Analytical Protocols
Accurate detection and quantification of this compound are critical. A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential.
Recommended HPLC Method
This method is based on established principles for the separation of clindamycin and its related substances.[4][5][6]
| Parameter | Recommended Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm packing (or equivalent) |
| Mobile Phase | A gradient of an aqueous phosphate buffer and acetonitrile is typically used. The exact gradient program should be optimized to achieve adequate resolution. |
| Flow Rate | 1.0 - 1.2 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 210 nm |
| Injection Volume | 20 µL |
System Suitability:
A system suitability solution containing both Clindamycin 2-Phosphate and this compound should be used to ensure the chromatographic system can adequately separate the two isomers. The resolution between the two peaks should be not less than 3.0.[1]
Sample Preparation
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., a mixture of mobile phase components) to a known concentration.
-
Sample Preparation: Accurately weigh and dissolve the sample containing Clindamycin 2-Phosphate in the same diluent to a known concentration.[5][6]
-
Filtration: Filter all solutions through a 0.45 µm or smaller pore size filter before injection to protect the HPLC column.
Diagram: Analytical Workflow for Impurity Analysis
Caption: Workflow for the analysis of this compound.
General Contamination Prevention
Beyond the specific formation of this compound, general good laboratory and manufacturing practices are essential to prevent other forms of contamination.
-
Personnel: Proper gowning and hygiene are critical to prevent microbial and particulate contamination.
-
Environment: Manufacturing and laboratory areas should have appropriate air handling systems and cleaning protocols to control environmental contaminants.
-
Raw Materials: All incoming raw materials, including solvents and reagents, should be tested for purity and identity.
-
Equipment: A robust cleaning and maintenance program for all equipment is necessary to prevent cross-contamination.
References
-
USP. (2024). Methods for the Analysis of Clindamycin Phosphate Injection - USP's Emerging Standards. [Link]
-
USP. (2024). Methods for the Analysis of Clindamycin Phosphate Injection - USP's Emerging Standards. [Link]
- Google Patents. (n.d.).
-
Wang, S. M., Bu, S. S., Liu, H. M., Li, H. Y., Liu, W., & Wang, Y. D. (2009). Separation and characterization of clindamycin phosphate and related impurities in injection by liquid chromatography/electrospray ionization mass spectrometry. Rapid communications in mass spectrometry : RCM, 23(6), 899–906. [Link]
-
USP-NF. (2017). Clindamycin Phosphate Revision Bulletin. [Link]
-
SynZeal. (n.d.). Clindamycin Impurities. [Link]
-
Spencer Knapp Laboratory, Rutgers University. (n.d.). Stereocontrolled Lincomycin Synthesis. [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
-
ResearchGate. (n.d.). Forced Degradation Data of Clindamycin. [Link]
-
MDPI. (2022). Simultaneous HPLC Determination of Clindamycin Phosphate, Tretinoin, and Preservatives in Gel Dosage Form Using a Novel Stability-Indicating Method. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). C2269000 - CLINDAMYCIN PHOSPHATE CRS. [Link]
-
Orwa, J. A., Govaerts, C., Gevers, K., Roets, E., Van Schepdael, A., & Hoogmartens, J. (1999). Liquid chromatography method for separation of clindamycin from related substances. Journal of pharmaceutical and biomedical analysis, 20(5), 745–752. [Link]
-
ICH. (2006). Q3B(R2) Impurities in New Drug Products. [Link]
-
Veeprho. (2020). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. [Link]
-
U.S. Food and Drug Administration. (1992). Guidance for Industry - Q3A Impurities in New Drug Substances. [Link]
-
Master Organic Chemistry. (2024). Comparing The SN1 vs Sn2 Reactions. [Link]
-
The Organic Chemistry Tutor. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Determination of residual organic solvents in clindamycin phosphate by headspace gas chromatography. [Link]
-
Agilent. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. [Link]
- Google Patents. (n.d.).
-
PubMed. (n.d.). Synthesis and antimicrobial activity of clindamycin analogues: pirlimycin, 1,2 a potent antibacterial agent. [Link]
-
CNKI. (n.d.). Study on Thermal Stability of Clindamycin Phosphate Injection and Identification of Its Degradation Products by LC-MS. [Link]
-
ResearchGate. (n.d.). Chemical structures of clindamycin (R1 = H, R2 = Cl) and lincomycin (R1 = OH, R2 = H). [Link]
-
MDPI. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. [Link]
-
UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. [Link]
-
Sharma, D., Dalwadi, M., & Patil, P. (2026). Critical Evaluation of Spectroscopic and Chromatographic Methods for the Quantitative Determination of Ketoconazole and Clindamycin. International Journal of Pharmaceutical Sciences, 4(1), 2124-2137. [Link]
-
Gibney, C. R., Krishnamurthy, S., & Deiters, A. (2018). Phosphorylation, Oligomerization and Self-assembly in Water Under Potential Prebiotic Conditions. Nature chemistry, 10(12), 1238–1244. [Link]
-
Chemistry For Everyone. (2025, January 15). What Is Phosphorylation As It Occurs In Chemical Reactions? [Video]. YouTube. [Link]
-
PureSynth. (2025). Importance of Chiral Separation and Resolution in Drug Synthesis. [Link]
-
MDPI. (2023). The Power of Biocatalysts for Highly Selective and Efficient Phosphorylation Reactions. [Link]
-
ResearchGate. (n.d.). Optimized Gas Chromatography Method for Quantifying Residual Solvents in Clindamycin Phosphate Pledgets: A Comprehensive ICH Q2(R1) Validation Study. [Link]
-
Dalal Institute. (n.d.). SN2′, SNi′ and SET Mechanisms. [Link]
-
PubMed Central. (n.d.). Biological Phosphoryl-Transfer Reactions: Understanding Mechanism and Catalysis. [Link]
-
PubMed Central. (n.d.). The Significance of Chirality in Drug Design and Development. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
